molecular formula C8H20F2N2O4S2 B1435768 Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide CAS No. 1235234-32-8

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Cat. No.: B1435768
CAS No.: 1235234-32-8
M. Wt: 310.4 g/mol
InChI Key: JVCJTUSCMOJHBG-UHFFFAOYSA-N
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Description

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide is a useful research compound. Its molecular formula is C8H20F2N2O4S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;diethyl-methyl-propylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.F2NO4S2/c1-5-8-9(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJTUSCMOJHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(CC)CC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235234-32-8
Record name Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid, Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide ([(CH₃)(C₂H₅)₂(C₃H₇)N][FSI]). As a material of significant interest in advanced electrochemical energy storage and specialized chemical synthesis, a thorough understanding of its fundamental characteristics is paramount for its effective application. This document delineates its key physical, thermal, and electrochemical attributes, supported by detailed experimental methodologies. The causality behind experimental choices and the integration of self-validating protocols are emphasized to ensure technical accuracy and reproducibility. All claims are substantiated with citations from authoritative sources.

Introduction: The Significance of this compound

This compound is a quaternary ammonium-based ionic liquid (IL) that has garnered considerable attention for its potential applications in various high-performance technologies.[1] Its unique combination of properties, including notable thermal stability, low volatility, and high ionic conductivity, positions it as a promising candidate for electrolytes in next-generation batteries and supercapacitors.[1] Furthermore, its utility as a solvent in organic synthesis and materials science is an active area of research.[1] This guide aims to provide a detailed exposition of its essential physicochemical properties to empower researchers and developers in leveraging its full potential.

Core Physicochemical Properties

A fundamental understanding of the physicochemical properties of [(CH₃)(C₂H₅)₂(C₃H₇)N][FSI] is crucial for predicting its behavior in various applications. The following sections detail its key characteristics.

General and Molecular Characteristics

A summary of the fundamental molecular and physical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compoundChem-Impex[1]
CAS Number 1235234-32-8Chem-Impex[1]
Molecular Formula C₈H₂₀F₂N₂O₄S₂Chem-Impex[1]
Molecular Weight 310.37 g/mol Chem-Impex[1]
Appearance Colorless to slightly yellow liquidChem-Impex[1]
Purity ≥ 98%Chem-Impex[1]
Refractive Index (n20D) 1.44Chem-Impex[1]
Density

Experimental Protocol for Density Measurement:

The density of this compound can be accurately determined using a digital vibrating U-tube densimeter, such as those manufactured by Anton Paar.

Step-by-Step Methodology:

  • Calibration: Calibrate the densimeter with dry air and deionized, degassed water at a known temperature (e.g., 298.15 K).

  • Sample Preparation: Ensure the ionic liquid sample is free of impurities and gas bubbles. Degassing can be achieved by placing the sample in a vacuum oven at a moderate temperature for a specified period.

  • Measurement: Inject the degassed sample into the measuring cell of the densimeter, ensuring no air bubbles are introduced.

  • Temperature Control: Allow the sample to thermally equilibrate to the desired temperature within the instrument's temperature-controlled chamber.

  • Data Acquisition: Record the density reading once the value stabilizes.

  • Temperature Dependence: Repeat the measurement at various temperatures to establish the density-temperature relationship.

Diagram of the Density Measurement Workflow:

cluster_prep Sample Preparation cluster_measurement Density Measurement (Vibrating U-tube) cluster_analysis Data Analysis start Start with Pure IL Sample degas Degas Sample (Vacuum Oven) start->degas inject Inject Degassed Sample degas->inject calibrate Calibrate with Air and Water calibrate->inject equilibrate Thermal Equilibration inject->equilibrate record Record Density equilibrate->record repeat_temp Repeat at Different Temperatures record->repeat_temp plot Plot Density vs. Temperature repeat_temp->plot

Caption: Workflow for determining the temperature-dependent density of an ionic liquid.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving pumping, mixing, and mass transport. The viscosity of ionic liquids is highly dependent on temperature, generally decreasing exponentially with increasing temperature. This is due to the increased kinetic energy of the ions, which overcomes the intermolecular forces.

Experimental Protocol for Viscosity Measurement:

The dynamic viscosity of this compound can be determined using a capillary viscometer, such as an Ubbelohde viscometer, placed in a temperature-controlled bath.

Step-by-Step Methodology:

  • Viscometer Selection and Cleaning: Choose an Ubbelohde viscometer with a capillary diameter appropriate for the expected viscosity range. Thoroughly clean and dry the viscometer before use.

  • Sample Loading: Introduce a precise volume of the degassed ionic liquid into the viscometer.

  • Thermal Equilibration: Place the viscometer in a constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Measurement: Draw the liquid up through the capillary into the measuring bulb. Measure the time it takes for the liquid meniscus to pass between the two calibrated marks.

  • Replicate Measurements: Repeat the measurement at least three times to ensure reproducibility.

  • Calculation: Calculate the kinematic viscosity using the measured flow time and the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the ionic liquid at the same temperature.

  • Temperature Dependence: Repeat the entire procedure at different temperatures to determine the viscosity-temperature profile.

Diagram of the Viscosity Measurement Workflow:

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Calculation & Analysis start Clean and Dry Ubbelohde Viscometer load Load Degassed IL Sample start->load equilibrate Thermal Equilibration in Bath load->equilibrate measure_time Measure Efflux Time equilibrate->measure_time replicate Repeat for Reproducibility measure_time->replicate calc_kinematic Calculate Kinematic Viscosity replicate->calc_kinematic calc_dynamic Calculate Dynamic Viscosity (using Density) calc_kinematic->calc_dynamic repeat_temp Repeat at Different Temperatures calc_dynamic->repeat_temp plot Plot Viscosity vs. Temperature repeat_temp->plot

Caption: Workflow for determining the temperature-dependent viscosity of an ionic liquid.

Thermal and Electrochemical Stability

The operational limits of an ionic liquid are defined by its thermal and electrochemical stability. These properties are critical for applications in energy storage and high-temperature synthesis.

Thermal Stability

Ionic liquids are known for their high thermal stability, which is a significant advantage over conventional organic solvents.[2][3] The thermal stability of this compound is expected to be substantial, making it suitable for applications requiring elevated temperatures. The decomposition temperature is a key metric for assessing thermal stability.

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA):

Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a TGA pan.

  • Experimental Conditions: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature (T_onset), which is the temperature at which significant mass loss begins.

Diagram of the Thermal Stability Analysis Workflow:

cluster_prep TGA Preparation cluster_measurement TGA Measurement cluster_analysis Data Analysis start Weigh IL Sample (5-10 mg) place Place in TGA Pan start->place purge Purge with Inert Gas place->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA Curve record->plot determine_tonset Determine Onset Decomposition Temperature plot->determine_tonset

Caption: Workflow for determining the thermal stability of an ionic liquid using TGA.

Electrochemical Stability

The electrochemical stability window (ESW) is the potential range over which the electrolyte remains stable without being oxidized or reduced. A wide electrochemical window is essential for high-voltage energy storage devices.

A study by Lethesh et al. (2022) investigated the temperature-dependent electrochemical stability of several bis(fluorosulfonyl)imide-based ionic liquids, including N,N-Diethyl-N-methyl-N-propylammonium bis(fluorosulfonyl)imide.[2][4][5][6] The electrochemical stability window was determined at various temperatures, and the data from this study is summarized in Table 2.

Table 2: Electrochemical Stability Window of [(CH₃)(C₂H₅)₂(C₃H₇)N][FSI] at Various Temperatures

Temperature (K)Anodic Limit (V vs. Ag/Ag⁺)Cathodic Limit (V vs. Ag/Ag⁺)Electrochemical Window (V)
288.152.5-2.65.1
298.152.5-2.65.1
313.152.4-2.65.0
333.152.4-2.54.9
358.152.3-2.54.8

Data extracted from Lethesh et al., 2022.[2][4][5][6]

Experimental Protocol for Electrochemical Stability Window Measurement (Cyclic Voltammetry - CV):

Cyclic voltammetry is the primary technique used to determine the electrochemical stability window of an electrolyte.

Step-by-Step Methodology:

  • Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).

  • Electrolyte Preparation: The ionic liquid is used as the electrolyte. It should be thoroughly dried and degassed to remove water and oxygen, which can interfere with the measurement.

  • Measurement: Place the electrodes in the electrolyte. Apply a potential sweep using a potentiostat, starting from the open-circuit potential and sweeping to positive and negative potentials.

  • Data Acquisition: Record the current response as a function of the applied potential.

  • Determination of ESW: The anodic and cathodic limits are determined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.

Diagram of the Electrochemical Stability Analysis Workflow:

cluster_prep Cell Preparation cluster_measurement Cyclic Voltammetry cluster_analysis Data Analysis start Assemble 3-Electrode Cell add_il Add Dried & Degassed IL start->add_il connect Connect to Potentiostat add_il->connect sweep Apply Potential Sweep connect->sweep record Record Current vs. Potential sweep->record plot Plot Voltammogram record->plot determine_limits Determine Anodic & Cathodic Limits plot->determine_limits calc_esw Calculate Electrochemical Window determine_limits->calc_esw

Caption: Workflow for determining the electrochemical stability window of an ionic liquid.

Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling this compound. It is recommended to handle this ionic liquid in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Storage:

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound exhibits a compelling set of physicochemical properties, including high thermal and electrochemical stability, making it a promising material for advanced applications, particularly in the field of energy storage. This guide has provided a detailed overview of its key characteristics and the experimental methodologies required for their determination. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this and similar ionic liquids, facilitating further innovation and development.

References

  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]

  • Chem-Impex. This compound. [Link]

  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PubMed, 35783210. [Link]

  • Tripathy, S., & Ball, A. S. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N(2-methoxyethyl)ammonium Bis(trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Frontiers in Chemistry, 10, 859304. [Link]

  • IOLITEC. N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide, >99%. [Link]

  • Ferreira, A. M. C., et al. (2017). A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N-n-Butyl-N-methylpyrrolidinium and Triethyl-n-pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. Journal of Chemical & Engineering Data, 62(9), 2734-2744. [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

  • Xylem Analytics. Ubbelohde viscometer: Precision in viscosity measurement. [Link]

  • Earle, M. J., & Seddon, K. R. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(11), 3047-3057. [Link]

  • Gamry Instruments. Cyclic Voltammetry Experiment. [Link]

  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. National Center for Biotechnology Information. [Link]

  • Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. ResearchGate. [Link]

Sources

"solubility of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound ([DEME][FSI]), a promising ionic liquid for applications in energy storage, catalysis, and as a green solvent.[1] In the absence of extensive quantitative solubility data in publicly available literature, this guide offers a foundational understanding based on the physicochemical properties of [DEME][FSI], the behavior of structurally analogous ionic liquids, and the fundamental principles of solute-solvent interactions. Furthermore, a detailed, self-validating experimental protocol for determining the solubility of [DEME][FSI] in organic solvents is presented to empower researchers in generating precise and reliable data for their specific applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are considering [DEME][FSI] for their work.

Introduction to this compound ([DEME][FSI])

This compound, denoted as [DEME][FSI], is a quaternary ammonium-based ionic liquid. Ionic liquids (ILs) are salts with melting points below 100°C, and many, including [DEME][FSI], are liquid at room temperature.[2] They are characterized by their negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them attractive alternatives to traditional volatile organic solvents.[1]

The [DEME] cation consists of a central nitrogen atom bonded to two ethyl groups, one methyl group, and one propyl group. The bis(fluorosulfonyl)imide ([FSI]) anion is known for conferring low viscosity and high conductivity to ionic liquids.[3][4] These properties make [DEME][FSI] a versatile compound with applications in various fields:

  • Energy Storage: It serves as an effective electrolyte in lithium-ion batteries, contributing to enhanced conductivity and stability.[1]

  • Green Solvents: Its low volatility and toxicity profile make it a safer alternative to conventional solvents in chemical reactions.[1]

  • Materials Science: [DEME][FSI] has the ability to dissolve a wide range of polymers and small molecules, opening avenues for the development of novel materials.[1]

Physicochemical Properties of [DEME][FSI]

Understanding the physicochemical properties of [DEME][FSI] is crucial for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₂₀F₂N₂O₄S₂[2]
Molecular Weight 310.37 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Purity >98.0%[2]
Physical State (at 20°C) Liquid[2]

Qualitative and Predictive Assessment of Solubility

Direct quantitative solubility data for [DEME][FSI] in a broad range of organic solvents is not extensively reported. However, based on the behavior of structurally similar quaternary ammonium and FSI-based ionic liquids, a qualitative assessment of its solubility can be made.

Ionic liquids with the [FSI]⁻ anion are generally considered to be hydrophobic, yet they can exhibit significant solubility in polar organic solvents.[5] Studies on other quaternary ammonium FSI ionic liquids have shown good solubility in solvents such as dimethyl sulfoxide (DMSO), methanol, acetone, and ethyl acetate.[6]

The solubility of an ionic liquid in an organic solvent is governed by a balance of intermolecular forces, including:

  • Coulombic (Ion-Ion) Interactions: The strong electrostatic forces between the [DEME]⁺ cation and the [FSI]⁻ anion.

  • Ion-Dipole Interactions: The attraction between the ions of the IL and the permanent dipoles of polar solvent molecules.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor, interacting with the anion and cation.

  • Van der Waals Forces: Dispersive forces that are particularly relevant for the nonpolar alkyl chains of the cation and the solvent.

A study on the interactions of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide ([EMIM][FSI]) with polar solvents revealed that methanol and DMSO are effective at breaking the strong electrostatic interactions between the cation and anion to form solvent complexes, indicating good solubility.[1] Acetonitrile was found to be less effective in this regard.[1] This suggests that [DEME][FSI] is likely to be readily soluble in strong hydrogen bond accepting and polar aprotic solvents.

The "like dissolves like" principle is a useful starting point. The [DEME]⁺ cation, with its four alkyl groups, introduces significant nonpolar character. The [FSI]⁻ anion, with its sulfonyl and fluoro groups, contributes to the polar nature of the ionic liquid. Therefore, [DEME][FSI] is expected to be most soluble in solvents that have both polar and nonpolar characteristics.

Factors Influencing Solubility: A Deeper Dive

The solubility of [DEME][FSI] in a given organic solvent is a complex interplay of thermodynamic factors. The overall Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for dissolution to occur.

Caption: Key factors influencing the solubility of [DEME][FSI].

Kamlet-Taft Parameters: These solvatochromic parameters provide a more nuanced understanding of solvent properties than dielectric constant alone.

  • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

  • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

  • π* (Polarizability/Dipolarity): A measure of the solvent's ability to stabilize a charge or a dipole through nonspecific dielectric interactions.

Solvents with high β and π* values are expected to be good solvents for [DEME][FSI] as they can effectively solvate the [DEME]⁺ cation and interact favorably with the [FSI]⁻ anion.

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative data, the following detailed protocol for the determination of [DEME][FSI] solubility using the isothermal shake-flask method is provided. This method is robust and can be adapted for various organic solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Dry [DEME][FSI] and Solvent B Prepare Supersaturated Mixture A->B C Isothermal Shaking B->C D Phase Separation C->D E Sample Aliquot D->E F Dilute Sample E->F G Quantitative Analysis (e.g., UV-Vis, HPLC) F->G

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Materials and Preparation:

    • Ensure that both [DEME][FSI] and the chosen organic solvent are of high purity and are thoroughly dried to minimize the influence of water on solubility. Water content can be determined by Karl Fischer titration.

  • Preparation of a Supersaturated Solution:

    • In a sealed, temperature-controlled vessel, add an excess amount of [DEME][FSI] to a known volume or mass of the organic solvent. The presence of a distinct, undissolved ionic liquid phase is essential to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary from hours to days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the two phases to separate completely. Centrifugation can be employed to accelerate this process and ensure a clear supernatant.

  • Sampling and Analysis:

    • Carefully extract a known volume or mass of the clear, saturated solvent phase (the supernatant).

    • Dilute the aliquot with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

    • Determine the concentration of [DEME][FSI] in the diluted sample using a validated analytical technique such as UV-Vis spectroscopy (if the cation or anion has a chromophore), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of [DEME][FSI] in the organic solvent. Express the solubility in appropriate units, such as g/L, mol/L, or weight percent.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: Perform time-course studies to ensure that the measured solubility does not change with further equilibration time.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.

  • Analytical Method Validation: Ensure the analytical method used for quantification is validated for linearity, accuracy, and precision.

  • Reproducibility: Repeat the experiment multiple times to ensure the reproducibility of the results.

Conclusion

This compound is a promising ionic liquid with a favorable combination of properties for various advanced applications. While comprehensive quantitative solubility data in a wide array of organic solvents is not yet readily available in the scientific literature, this technical guide provides a strong predictive framework based on the principles of intermolecular forces and the behavior of similar ionic liquids. The detailed experimental protocol included herein is designed to empower researchers to generate the specific and high-quality solubility data required for their research and development activities, thereby bridging the current data gap and facilitating the broader adoption of this versatile ionic liquid.

References

  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]

  • Gourdin, G., et al. (2012). Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 li. Journal of Power Sources, 206, 345-352.
  • Doherty, A. P., et al. (2017). The Intriguing Properties of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide Ionic Liquid. Journal of Solution Chemistry, 46(8), 1647-1665.
  • Kar, M., et al. (2014). The Intriguing Properties of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide Ionic Liquid. ResearchGate. [Link]

  • Stenutz, R. Kamlet-Taft solvent parameters. [Link]

  • Hashimoto, T., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13466-13474. [Link]

Sources

"phase behavior of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Phase Behavior of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the phase behavior of this compound ([N2213][FSI]), a promising ionic liquid (IL) with applications in energy storage and chemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the interplay between molecular structure, thermal transitions, and physicochemical properties. We will delve into the causality behind its expected thermal behavior, drawing parallels from closely related compounds to build a robust predictive model. This guide also provides detailed, self-validating experimental protocols for differential scanning calorimetry (DSC), and viscosity and conductivity measurements, enabling researchers to verify and expand upon the findings presented herein. All claims are grounded in authoritative sources, ensuring the scientific integrity of this work.

Introduction to this compound

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, and they have garnered significant interest due to their unique combination of properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] The tunability of their properties through the selection of different cation and anion pairs allows for the design of ILs for specific applications.[1]

This compound, hereafter referred to as [N2213][FSI], is a quaternary ammonium-based IL that is emerging as a material of interest. Its constituent ions, the asymmetric Diethyl(methyl)propylammonium cation and the Bis(fluorosulfonyl)imide (FSI) anion, impart a favorable set of characteristics. The FSI anion is known to produce ILs with lower viscosity and higher ionic conductivity compared to its more common analogue, bis(trifluoromethanesulfonyl)imide (TFSI).[2] These properties make [N2213][FSI] a strong candidate for applications in high-performance energy storage devices like batteries and supercapacitors, as well as a versatile solvent for organic synthesis and materials science.[3] A thorough understanding of its phase behavior is paramount for its successful implementation in these fields.

The Interplay of Molecular Structure and Phase Transitions

The phase behavior of an ionic liquid is intimately linked to the structure and interactions of its constituent ions. The tendency of [N2213][FSI] to exist as a liquid at ambient temperatures and likely form a glass upon cooling, rather than crystallizing, can be rationalized by examining its molecular features.

The Diethyl(methyl)propylammonium Cation

The [N2213]+ cation possesses a degree of asymmetry in its alkyl chains (two ethyl groups, one methyl group, and one propyl group). This asymmetry disrupts the efficient packing that is a prerequisite for crystallization, thus favoring a disordered, liquid state over a wider temperature range and promoting the formation of a glassy state at lower temperatures.

The Bis(fluorosulfonyl)imide Anion and Conformational Isomerism

The FSI anion exhibits conformational flexibility, primarily existing as two stable conformers: cis (C1 symmetry) and trans (C2 symmetry).[4] In the liquid state, both conformers coexist in equilibrium.[4] The presence of multiple conformers introduces a degree of disorder that can further inhibit crystallization. Upon cooling, the energetic barrier to interconversion between these conformers may lead to the "freezing in" of this conformational disorder, resulting in a glass transition. This is a common phenomenon in ILs with conformationally flexible anions.[4] In contrast, for crystallization to occur, typically only one, most thermodynamically stable, conformer is incorporated into the crystal lattice.[4]

The logical relationship between the molecular properties of [N2213][FSI] and its expected phase behavior is illustrated in the following diagram:

G cluster_cation Diethyl(methyl)propylammonium Cation cluster_anion Bis(fluorosulfonyl)imide Anion Cation Asymmetric Alkyl Chains Disruption Disruption of Crystal Lattice Packing Cation->Disruption Anion Conformational Isomers (cis/trans) Disorder Increased Entropy and Disorder Anion->Disorder Glass Favors Glass Transition over Crystallization Disruption->Glass Disorder->Glass

Caption: Influence of ionic structure on the phase behavior of [N2213][FSI].

Thermal Phase Behavior

Expected Thermal Transitions

A typical thermal analysis of [N2213][FSI] would likely reveal the following:

  • Glass Transition (Tg): Upon cooling from the liquid state, the viscosity of the IL will increase dramatically until it becomes an amorphous solid, or glass. This transition is observed as a step change in the heat capacity in a DSC thermogram. The Tg for quaternary ammonium ILs often lies in the range of -70 to -100°C.

  • Absence of Crystallization (Tc) and Melting (Tm): Due to the aforementioned structural factors that inhibit ordered packing, it is unlikely that a distinct exothermic crystallization peak upon cooling or a sharp endothermic melting peak upon heating would be observed.

Thermal Stability

Ionic liquids based on the FSI anion generally exhibit slightly lower thermal decomposition temperatures than their TFSI counterparts.[1] However, they still possess high thermal stability, making them suitable for a wide range of operating temperatures. The onset of thermal decomposition for FSI-based ILs is often observed above 150°C.[1]

Critical Influence of Water on Thermal Stability

A crucial consideration for the practical application of FSI-based ILs is their interaction with water. The presence of even trace amounts of water, particularly in combination with lithium salts like LiFSI, can significantly degrade the thermal stability of the IL.[1] Studies have shown that water can catalyze an exothermic decomposition reaction at temperatures as low as 120°C.[1] This reaction is thought to involve the breakdown of a complex formed between the lithium cation and the FSI anion.[1] Therefore, for applications requiring high thermal stability, it is imperative that [N2213][FSI] is rigorously dried and handled under inert conditions.

Summary of Thermal Properties

The expected thermal properties of [N2213][FSI] are summarized in the table below.

PropertyExpected BehaviorRationale/Comments
Melting Point (Tm) Not observedAsymmetry of the cation and conformational flexibility of the anion inhibit crystallization.
Glass Transition (Tg) ExpectedLikely to occur at low temperatures (e.g., -70 to -100°C) due to the amorphous solidification of the liquid.
Crystallization Temp. (Tc) Not observedThe energy barrier for crystal lattice formation is high due to structural disorder.
Decomposition Temp. (Td) >150°CFSI-based ILs generally possess good thermal stability, though the presence of water can significantly lower this value.[1]

Physicochemical Properties and Their Temperature Dependence

The transport properties of an ionic liquid, namely its viscosity and ionic conductivity, are critical performance metrics for electrochemical applications.

Viscosity

The viscosity of ionic liquids is highly dependent on temperature. As the temperature increases, the viscosity decreases non-linearly. This behavior can typically be described by the Vogel-Fulcher-Tammann (VFT) equation:

η = η₀ * exp(B / (T - T₀))

where η is the viscosity, η₀ and B are empirical constants, T is the absolute temperature, and T₀ is the ideal glass transition temperature.[5] For many classes of ILs, a T₀ value of around 165 K has been found to be a reasonable approximation.[5] FSI-based ILs are known to be less viscous than their TFSI counterparts, which is a significant advantage for applications requiring high mass transport rates.[2]

Ionic Conductivity

Ionic conductivity is inversely related to viscosity and also follows a VFT-like temperature dependence. The higher mobility of the ions at elevated temperatures leads to a significant increase in conductivity. The FSI anion, being smaller than the TFSI anion, generally imparts higher ionic conductivity to the IL.

Electrochemical Stability

The electrochemical stability window (ESW) defines the voltage range over which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-voltage energy storage devices. A study by Lethesh et al. investigated the temperature-dependent electrochemical stability of [N2213][FSI].[3]

Temperature (K)Anodic Limit (V vs. Fc/Fc+)Cathodic Limit (V vs. Fc/Fc+)ESW (V)
288.15Data not specifiedData not specifiedData not specified
298.15Data not specifiedData not specifiedData not specified
313.15Data not specifiedData not specifiedData not specified
333.15Data not specifiedData not specifiedData not specified
358.15Data not specifiedData not specifiedData not specified

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following detailed experimental protocols are provided.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of thermal transitions (glass transition, crystallization, and melting) of [N2213][FSI].

G start Start prep Sample Preparation: - Handle IL in an argon-filled glovebox. - Hermetically seal 5-10 mg of IL in an aluminum DSC pan. start->prep setup Instrument Setup: - Place the sealed sample pan and an empty reference pan into the DSC cell. - Purge with inert gas (e.g., argon) at 50 mL/min. prep->setup cycle1 Thermal Cycle 1 (Erase Thermal History): - Equilibrate at 25°C. - Ramp up to 100°C at 10°C/min. - Hold for 5 minutes. setup->cycle1 cycle2 Thermal Cycle 2 (Cooling): - Ramp down to -150°C at 10°C/min. - Hold for 5 minutes. cycle1->cycle2 cycle3 Thermal Cycle 3 (Heating): - Ramp up to 100°C at 10°C/min. cycle2->cycle3 analysis Data Analysis: - Analyze the heating curve from Cycle 3. - Identify the glass transition (Tg) as the midpoint of the step change in heat flow. - Identify any exothermic crystallization peaks (Tc) and endothermic melting peaks (Tm). cycle3->analysis end End analysis->end

Caption: Workflow for DSC analysis of [N2213][FSI].

Causality Behind Experimental Choices:

  • Glovebox Handling: [N2213][FSI], like many FSI-based ILs, is hygroscopic. Water can act as a plasticizer, depressing the Tg, and can also lead to side reactions at elevated temperatures.[1] Handling in an inert atmosphere is critical for accurate and safe measurements.

  • Hermetic Sealing: This prevents any loss of volatile impurities and ingress of atmospheric moisture during the experiment.

  • Initial Heating Cycle: This step is crucial to erase any previous thermal history of the sample (e.g., from storage conditions) and ensure a consistent starting state.

  • Controlled Cooling and Heating Rates: A rate of 10°C/min is a standard practice that provides a good balance between signal resolution and experimental time.

Protocol for Viscosity and Conductivity Measurements

This protocol describes the simultaneous measurement of viscosity and ionic conductivity as a function of temperature.

G start Start prep Sample Preparation: - Dry the IL under high vacuum at ~80°C for at least 24 hours. - Load the sample into the viscometer/conductometer under an inert atmosphere. start->prep setup Instrument Setup: - Use a combined rheometer with a conductivity cell or a dedicated instrument. - Ensure the temperature control system is calibrated. prep->setup measurement Temperature-Dependent Measurement: - Equilibrate the sample at the highest desired temperature (e.g., 90°C) for 30 minutes. - Decrease the temperature in steps (e.g., 10°C). - At each step, allow the temperature to stabilize for 15-20 minutes before recording viscosity and conductivity. setup->measurement analysis Data Analysis: - Plot viscosity and conductivity as a function of temperature. - Fit the data to the Vogel-Fulcher-Tammann (VFT) equation to determine the fitting parameters. measurement->analysis end End analysis->end

Sources

"environmental impact of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Impact of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Abstract

This compound (DEMPA-FSI) is a promising ionic liquid (IL) with significant potential in high-performance applications, particularly as an electrolyte in advanced energy storage systems and as a green solvent.[1] Its favorable physicochemical properties, including high thermal stability, low volatility, and excellent ionic conductivity, are driving its adoption.[1][2] However, the proliferation of any novel chemical necessitates a rigorous evaluation of its environmental lifecycle. This guide provides a comprehensive technical assessment of the potential environmental impact of DEMPA-FSI. Synthesizing data from its constituent ions—the quaternary ammonium cation and the bis(fluorosulfonyl)imide anion—and the broader class of ionic liquids, this document outlines the likely environmental fate, transport mechanisms, and ecotoxicological profile of DEMPA-FSI. We identify critical knowledge gaps, primarily the lack of empirical ecotoxicity and biodegradability data, and propose standardized experimental protocols to address them. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to utilize DEMPA-FSI in an environmentally responsible manner.

Introduction: The Profile of a High-Performance Ionic Liquid

Ionic liquids are a class of salts that are liquid below 100°C, and their unique properties have positioned them as replacements for volatile organic solvents in numerous applications.[3][4] this compound, hereafter referred to as DEMPA-FSI, is an exemplar of this class, composed of a quaternary ammonium cation and a fluorinated imide anion.

Its primary appeal lies in its combination of high thermal stability and negligible volatility, which enhances the safety and operational range of electrochemical devices like lithium-ion batteries and supercapacitors.[1][2][5] Furthermore, its utility as a solvent for a wide array of polymers and its role in facilitating chemical reactions underscore its versatility.[1] While often marketed under an "environmentally friendly" profile due to its low volatility, a comprehensive environmental assessment must extend beyond air pollution to its behavior in aquatic and terrestrial ecosystems.[1][6] This guide aims to construct a predictive model of DEMPA-FSI's environmental impact by dissecting the known behaviors of its constituent ions.

Physicochemical Properties and Synthesis Impurities: The Foundation of Environmental Interaction

The environmental behavior of a chemical is fundamentally dictated by its physical and chemical properties. For DEMPA-FSI, its negligible vapor pressure prevents it from contributing to air pollution, a significant advantage over traditional organic solvents.[4][6] However, its potential solubility in water means that its primary environmental entry points are soil and aquatic systems.[6]

A critical aspect often overlooked in preliminary assessments is the influence of synthesis impurities. The synthesis of ILs can leave residual halides (e.g., Cl⁻, Br⁻) and water.[3] These impurities are not benign; they can reduce the electrochemical stability of the IL and, more critically for environmental concerns, lead to the formation of hazardous byproducts.[3] For instance, the reaction of fluorinated anions with residual water can produce hydrofluoric acid (HF), a highly corrosive and toxic substance.[3][7] Similarly, the purity of bis(fluorosulfonyl)imide (FSI)-based salts has been shown to significantly affect their thermal stability, with impure batches degrading at much lower temperatures.[8] Therefore, any assessment must consider not just the pure compound but also the potential impact of impurities carried over from its manufacturing process.

Table 1: Physicochemical and Safety Profile of DEMPA-FSI

PropertyValue / InformationSource
Chemical Name This compound-
CAS Number 1235234-32-8[9]
Molecular Formula C₈H₂₀F₂N₂O₄S₂
Molecular Weight 310.37 g/mol
Physical State (20°C) Liquid
Key Applications Battery Electrolytes, Green Solvents, Materials Science[1]
Known Hazards Causes serious eye irritation (H319); Air Sensitive
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water[9]
Disposal Must not be disposed together with household garbage[9]

Lifecycle Analysis: From Synthesis to Environmental Entry

To understand the environmental impact, we must map the lifecycle of DEMPA-FSI. The following diagram illustrates the key stages where environmental release or transformation could occur.

cluster_0 Industrial Phase cluster_1 End-of-Life & Environmental Interface Synthesis Chemical Synthesis (Potential for impurity inclusion) Formulation Product Formulation (e.g., Electrolyte Mixing) Synthesis->Formulation Application Use in Device (e.g., Battery Operation) Formulation->Application Disposal Improper Disposal / Leakage (Release to Environment) Application->Disposal End-of-Life Recycling Device Recycling (Potential for recovery) Application->Recycling Fate Environmental Fate & Transport (Soil, Water) Disposal->Fate

Caption: Lifecycle of DEMPA-FSI from production to potential environmental release.

Environmental Fate and Transport Mechanisms

With minimal risk of air contamination, the environmental fate of DEMPA-FSI is determined by its behavior in soil and water. This is a function of the combined properties of its cation and anion.

The Cation: Diethyl(methyl)propylammonium ([DEMPA]⁺)

The [DEMPA]⁺ cation belongs to the class of Quaternary Ammonium Compounds (QACs). The environmental behavior of QACs is relatively well-documented:

  • Sorption: Due to their permanent positive charge, QACs exhibit strong adsorption to negatively charged surfaces like clay, soil organic matter, and sediment.[10] This binding reduces their mobility in the environment but also makes them more persistent and less available for microbial degradation.[10]

  • Biodegradability: The biodegradation of QACs is possible but often slow and incomplete, particularly under anaerobic conditions.[11] Aerobic degradation by bacteria such as Pseudomonas can occur through pathways like hydroxylation and dealkylation.[11] The presence of multiple alkyl chains on the [DEMPA]⁺ cation may influence its biodegradability, though specific data is lacking.[12]

The Anion: Bis(fluorosulfonyl)imide ([FSI]⁻)

The [FSI]⁻ anion's environmental fate is primarily governed by its stability and potential for degradation.

  • Hydrolysis: A significant concern for any fluorinated compound in an aqueous environment is hydrolysis. The hydrolysis of the [FSI]⁻ anion is known to be relatively slow but can lead to the formation of hydrofluoric acid (HF), sulfuric acid (H₂SO₄), and amidosulfuric acid.[7][13] The release of these acidic and ecotoxic products represents a primary environmental risk pathway.

  • Decomposition: The [FSI]⁻ anion is thermally stable to over 200°C but can be reductively decomposed under certain electrochemical conditions, as seen within lithium-ion batteries.[14][15] While these conditions are specific to its application, improper disposal of FSI-containing devices could lead to unforeseen decomposition pathways in the environment.

Ecotoxicological Profile: A Predictive Assessment

Direct ecotoxicological data for DEMPA-FSI is not publicly available. However, a predictive assessment can be made based on established structure-activity relationships for ionic liquids.

  • Cation-Driven Toxicity: For most ILs, toxicity is primarily determined by the cation.[16] A well-established rule is that toxicity increases with the length of the alkyl side chain on the cation.[16][17] This is attributed to increased lipophilicity, which allows the cation to disrupt the cell membranes of microorganisms. The combination of ethyl, methyl, and propyl groups on the [DEMPA]⁺ cation suggests a moderate level of lipophilicity and, consequently, a potential for baseline toxicity to aquatic organisms.

  • Anion-Driven Toxicity: While often considered less influential, the anion is not inert. ILs with fluorinated anions, such as [FSI]⁻, have been shown to exhibit higher toxicity than their non-fluorinated counterparts.[16] This can be due to the intrinsic toxicity of the anion or, more likely, the toxic effects of its hydrolysis products, such as fluoride ions, which can inhibit enzymatic processes in organisms.[16][18]

Given these factors, it is prudent to assume that DEMPA-FSI poses a potential hazard to aquatic life until empirical data proves otherwise. Its classification as "slightly hazardous for water" should be treated as a minimum precaution.[9]

Protocols for Environmental Impact Assessment

To address the current data gaps, a standardized set of experiments is required. The following protocols are designed to provide a robust and self-validating assessment of DEMPA-FSI's environmental impact.

Experimental Workflow

The logical flow for testing involves assessing the IL's stability, its persistence, and finally its biological effect.

start DEMPA-FSI Sample hydrolysis Protocol 1: Hydrolytic Stability (OECD 111) start->hydrolysis biodegradation Protocol 2: Biodegradability (OECD 301D) start->biodegradation ecotoxicity Protocol 3: Ecotoxicity (OECD 201, Algal Growth) start->ecotoxicity data_hydrolysis Data: Hydrolysis Rate (t½) Byproducts (F⁻, SO₄²⁻) hydrolysis->data_hydrolysis data_biodeg Data: % Biodegradation (Ready vs. Persistent) biodegradation->data_biodeg data_ecotox Data: EC₅₀ Value (Toxicity Endpoint) ecotoxicity->data_ecotox risk_assessment Comprehensive Risk Assessment data_hydrolysis->risk_assessment data_biodeg->risk_assessment data_ecotox->risk_assessment

Caption: Standardized workflow for assessing the environmental impact of DEMPA-FSI.

Protocol 1: Hydrolytic Stability Assessment (Adapted from OECD 111)
  • Objective: To determine the rate of abiotic degradation of DEMPA-FSI in aqueous solutions at different pH values and to identify major hydrolysis products.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add a known concentration of DEMPA-FSI (e.g., 10-100 mg/L) to each buffer solution in triplicate.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw aliquots from each flask.

    • Analyze the concentration of the parent DEMPA-FSI compound using High-Performance Liquid Chromatography (HPLC).

    • Concurrently, analyze for the appearance of expected hydrolysis products, specifically fluoride (F⁻) and sulfate (SO₄²⁻) ions, using Ion Chromatography (IC).

  • Causality & Validation: This protocol directly tests the chemical stability of the [FSI]⁻ anion in environmentally relevant pH conditions. The disappearance of the parent compound coupled with the stoichiometric appearance of F⁻ and SO₄²⁻ validates that hydrolysis is the degradation pathway. The rate constant and half-life (t½) can then be calculated.

Protocol 2: Ready Biodegradability Assessment (OECD 301D - Closed Bottle Test)
  • Objective: To determine if DEMPA-FSI is readily biodegradable by aerobic microorganisms.

  • Methodology:

    • Prepare a mineral salt medium and inoculate it with a small volume of activated sludge from a domestic wastewater treatment plant.

    • Add DEMPA-FSI as the sole carbon source at a concentration of 2-5 mg/L to the test bottles.

    • Prepare control bottles: a blank control (inoculum only) and a reference control (with a readily biodegradable substance like sodium benzoate).

    • Fill all bottles completely, seal them without a headspace, and incubate in the dark at 20°C for 28 days.

    • Measure the dissolved oxygen concentration in each bottle at the beginning and end of the incubation period.

    • Calculate the percentage of biodegradation based on the biochemical oxygen demand (BOD) relative to the theoretical oxygen demand (ThOD).

  • Causality & Validation: This test is a stringent screen for aerobic biodegradability. If the percentage of degradation exceeds 60% within a 10-day window during the 28-day period, the substance is considered "readily biodegradable." The reference control with sodium benzoate validates the viability of the microbial inoculum. This provides a clear, internationally recognized metric of the IL's persistence.

Protocol 3: Algal Growth Inhibition Test (Adapted from OECD 201)
  • Objective: To determine the toxicity of DEMPA-FSI to a primary producer in aquatic ecosystems.

  • Methodology:

    • Culture the freshwater green alga Raphidocelis subcapitata (or a similar species) in a nutrient-rich medium.

    • Expose exponentially growing algal cultures to a range of DEMPA-FSI concentrations (e.g., 0.1, 1, 10, 100 mg/L) and a control (no IL) in triplicate.

    • Incubate under constant light and temperature for 72 hours.

    • Measure the algal biomass (e.g., via cell counts or fluorescence) at 24, 48, and 72 hours.

    • Calculate the 72-hour EC₅₀ value, which is the concentration of DEMPA-FSI that causes a 50% reduction in algal growth compared to the control.

  • Causality & Validation: Algae are foundational to aquatic food webs, making them a critical test organism. An inhibition of their growth indicates a significant potential to disrupt an ecosystem. The dose-response curve generated allows for the determination of a precise toxicity endpoint (EC₅₀), which is a core metric for chemical risk assessment.

Risk Mitigation and End-of-Life Management

Given the predictive risks of persistence and toxicity, a proactive approach to management is essential.

  • Containment: During use, particularly in industrial settings, strict containment protocols should be implemented to prevent leaks and spills into wastewater systems or the environment.

  • Disposal: As mandated by safety data sheets, DEMPA-FSI should not be disposed of as common waste.[9] It should be collected and treated as hazardous chemical waste, likely via high-temperature incineration, which can break down the stable cation and fluorinated anion.

  • Recycling: For applications in batteries, developing closed-loop recycling processes is the most sustainable end-of-life option. This would involve recovering the ionic liquid from spent devices, purifying it, and reusing it, thereby minimizing environmental release.

  • Green Design: Future research should focus on designing next-generation ILs with enhanced biodegradability. This could involve incorporating cleavable functional groups, such as ester or ether linkages, into the cation's alkyl chains, creating a pathway for microbial degradation.[19]

Conclusion and Future Outlook

This compound is a technologically significant material whose benefits must be weighed against its potential environmental impact. This guide establishes that while its low volatility is an environmental advantage, significant concerns remain regarding its fate and toxicity in aquatic and terrestrial systems. The quaternary ammonium cation suggests a high potential for persistence via sorption, while the bis(fluorosulfonyl)imide anion presents a risk of liberating toxic and acidic byproducts through hydrolysis.

The current understanding is based almost entirely on inference and read-across from related chemical classes. There is a critical and urgent need for empirical data on the specific biodegradability and ecotoxicity of DEMPA-FSI. The protocols outlined herein provide a clear roadmap for generating this essential data. By proactively investigating and understanding these environmental dimensions, the scientific community can guide the sustainable development and application of this and other promising ionic liquids.

References

  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10. Available at: [Link]

  • Wang, C., et al. (2021). Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 li. Journal of Power Sources, 485, 229331. Available at: [Link]

  • Yu, W., et al. (2022). Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential. Nature Communications, 13(1), 748. Available at: [Link]

  • Google Patents. (2020). Processes for removing reactive solvent from lithium bis(fluorosulfonyl)imide (lifsi) using organic solvents that are stable toward anodes in lithium-ion and lithium-metal batteries. WO2020100115A1.
  • Triolo, A., et al. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Frontiers in Chemistry, 10, 867823. Available at: [Link]

  • ResearchGate. (n.d.). Why Bis(fluorosulfonyl)imide Is a “Magic Anion” for Electrochemistry. Retrieved from [Link]

  • Jäckel, N., et al. (2016). Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. RSC Advances, 6(59), 54136-54145. Available at: [Link]

  • ResearchGate. (n.d.). Lithium bis(fluorosulfonyl)imide (LiFSI) as conducting salt for nonaqueous liquid electrolytes for lithium-ion batteries: Physicochemical and electrochemical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production: Pathways based on thermodynamics analysis and theoretical simulation. Retrieved from [Link]

  • McNamara, P. J., & Arnold, W. A. (2025). Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. Environmental Health Perspectives, 133(5), 055001. Available at: [Link]

  • ResearchGate. (n.d.). Ionic liquid electrolyte of lithium bis(fluorosulfonyl)imide/N-methyl-N-propylpiperidinium bis(fluorosulfonyl)imide for Li/natural graphite cells: Effect of concentration of lithium salt on the physicochemical and electrochemical properties. Retrieved from [Link]

  • Frizzo, C. P., et al. (2021). Ecotoxicity and Hemolytic Activity of Fluorinated Ionic Liquids. Molecules, 26(5), 1362. Available at: [Link]

  • Zhao, H., Xia, S., & Ma, P. (2005). Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review. Clean Soil Air Water, 33(1), 24-31. Available at: [Link]

  • Solvionic. (2024). Safety data sheet: N,N-Diethyl-N-methyl-N-propylammonium bis(fluorosulfonyl)imide 99,5%. Retrieved from [Link]

  • ResearchGate. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Retrieved from [Link]

  • Latala, A., et al. (2009). Influence of anions on the toxic effects of ionic liquids to a phytoplankton Selenastrum capricornutum. Green Chemistry, 11(7), 1031-1036. Available at: [Link]

  • DeLeo, P. C., et al. (2020). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 54(15), 9145-9146. Available at: [Link]

  • Pham, T. P., Cho, C. W., & Yun, Y. S. (2010). Environmental fate and toxicity of ionic liquids: a review. Water research, 44(2), 352-364. Available at: [Link]

  • Verevkin, S. P., et al. (2018). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 23(11), 2788. Available at: [Link]

  • ResearchGate. (n.d.). Ionic liquids: Electrochemical investigation on corrosion activity of ethyl-dimethyl-propylammonium bis(trifluoromethylsulfonyl)imide at high temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Genotoxicity and Biodegradation of Quaternary Ammonium Salts in Aquatic Environments. Retrieved from [Link]

  • Yan, B., et al. (2021). Emerging impacts of ionic liquids on eco-environmental safety and human health. Chemical Society Reviews, 50(23), 13057-13080. Available at: [Link]

  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. ChemSusChem, 10(11), 2384-2396. Available at: [Link]

  • ResearchGate. (n.d.). Environmental Fate and Toxicity of Ionic Liquids: A Review. Retrieved from [Link]

  • Aster Bio. (n.d.). The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of Ionic Liquids with Fluorine-Containing Anions. Retrieved from [Link]

  • ChemRxiv. (2024). Mixed1-ethyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide/lithium bis(fluoromethylsulfonyl)imide based ionic liquid and carbonate co-solvents for Li-ion battery applications– analysis of transport properties using MD simulation. Available at: [Link]

  • Hanson, C. M., et al. (2022). Design and production of environmentally degradable quaternary ammonium compounds. Green Chemistry, 24(12), 4819-4831. Available at: [Link]

  • MDPI. (2022). Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber. Available at: [Link]

  • SINTEF. (n.d.). Effect of Concentration of Lithium Bis(fluorosulfonyl)imide on the Performance of Silicon Anodes for Li-Ion Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of anions on the toxic effects of ionic liquids to a phytoplankton Selenastrum capricornutum. Retrieved from [Link]

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Methodological & Application

"Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide as a solvent for organic reactions"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide as a Solvent for Organic Reactions

Introduction and Overview

This compound, hereafter referred to as [N2213][FSI], is a hydrophobic ionic liquid (IL) characterized by its high thermal stability, low volatility, and significant ionic conductivity.[1] While its primary application to date has been in the field of electrochemistry, particularly as an electrolyte in high-performance batteries and supercapacitors, its intrinsic properties make it a compelling candidate for broader use in chemical synthesis.[1][2]

This document serves as a technical guide for researchers, chemists, and drug development professionals interested in exploring [N2213][FSI] as a "green" and highly effective solvent for organic reactions. Ionic liquids are often considered environmentally benign alternatives to traditional volatile organic compounds (VOCs) due to their negligible vapor pressure, which reduces air pollution and exposure risks. The unique chemical environment provided by [N2213][FSI]—a combination of a quaternary ammonium cation and the weakly coordinating bis(fluorosulfonyl)imide anion—can facilitate organic reactions by enhancing reaction rates, improving yields, and offering unique selectivity under mild conditions.[1] Furthermore, its hydrophobicity simplifies product separation and enables potential recycling of the solvent, aligning with the principles of sustainable chemistry.

This guide will detail the physicochemical properties of [N2213][FSI], provide a general synthesis protocol, outline critical safety considerations, and present model protocols for its application in common organic transformations.

Physicochemical Properties

The utility of an ionic liquid as a solvent is dictated by its physical and chemical properties. The key properties of [N2213][FSI] are summarized below.

PropertyValueSource(s)
CAS Number 1235234-32-8[3][4]
Molecular Formula C8H20F2N2O4S2[3][4]
Molar Mass 310.37 g/mol [3]
Appearance Colorless to light yellow, clear liquid[3]
Purity >98.0% to 99.5%[3][4]
Key Features Excellent thermal stability, low volatility, high ionic conductivity[1]
Water Miscibility Immiscible (Hydrophobic)[2][4]
Storage Conditions Store in a cool, dark place (<15°C) under an inert gas[3]
Sensitivities Air and moisture sensitive[3][5]

Synthesis and Purification Protocol

Ionic liquids like [N2213][FSI] are typically synthesized via a salt metathesis reaction. This involves exchanging the anions of two different salts. A common and straightforward method is the reaction of a halide salt of the desired cation with an alkali metal salt of the desired anion.

General Synthesis Workflow

The following diagram illustrates the typical workflow for synthesizing [N2213][FSI] through a metathesis reaction, for example, between Diethyl(methyl)propylammonium bromide and Lithium bis(fluorosulfonyl)imide (LiFSI).

start Start: Reagents reagents 1. Dissolve Diethyl(methyl)propylammonium Halide (e.g., Bromide) in Solvent 1 (e.g., Acetone). 2. Dissolve LiFSI or KFSI in Solvent 2 (e.g., Water). start->reagents mixing Mix Solutions & Stir reagents->mixing Combine phase_sep Phase Separation mixing->phase_sep Metathesis Reaction extraction Separate & Wash phase_sep->extraction Isolate IL drying Drying extraction->drying Purify product Final Product: [N2213][FSI] drying->product

Caption: General workflow for the synthesis of [N2213][FSI].

Step-by-Step Protocol
  • Dissolution: Dissolve one molar equivalent of Diethyl(methyl)propylammonium halide in a minimal amount of a suitable organic solvent (e.g., acetone or dichloromethane). In a separate vessel, dissolve a slight excess (e.g., 1.05 equivalents) of Lithium bis(fluorosulfonyl)imide (LiFSI) in deionized water.

  • Reaction: Add the LiFSI solution dropwise to the stirring solution of the ammonium salt at room temperature. A biphasic mixture should form as the hydrophobic product, [N2213][FSI], separates from the aqueous phase.[6]

  • Stirring: Allow the mixture to stir vigorously for 12-24 hours to ensure the reaction goes to completion.

  • Separation: Transfer the mixture to a separatory funnel. The denser ionic liquid phase will settle at the bottom. Separate and collect the IL layer.

  • Washing: Wash the collected IL phase multiple times with small volumes of deionized water. The goal is to remove the inorganic salt byproduct (e.g., LiBr) and any unreacted starting materials. A simple test for residual halide ions can be performed by adding a drop of silver nitrate solution to the final aqueous wash; the absence of a precipitate indicates successful removal.

  • Drying: This is a critical step. Transfer the washed IL to a flask and dry under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove all traces of water. The presence of water can significantly affect the IL's properties and its performance in organic reactions.[2]

Health and Safety Considerations

While specific toxicity data for [N2213][FSI] is not widely published, data from analogous FSI-based ionic liquids should be used to inform handling procedures.

  • General Hazards: Similar compounds are listed as harmful if swallowed and can cause skin irritation.[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of any aerosols. Wash hands thoroughly after handling.[5]

  • Environmental Precautions: FSI-based ionic liquids can be toxic to aquatic life with long-lasting effects.[5][7] Avoid release into the environment and dispose of waste according to local, state, and federal regulations.

  • Storage: Due to its sensitivity to air and moisture, [N2213][FSI] should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[3][5]

Application in Organic Reactions: Protocols and Rationale

The utility of [N2213][FSI] as a solvent stems from its unique properties. The [FSI]- anion is large, has a delocalized charge, and is weakly coordinating. This can prevent catalyst deactivation and promote reactivity. Its high thermal stability allows for reactions to be conducted at elevated temperatures without solvent degradation.

General Workflow for Reactions in Ionic Liquids

The process of using an IL as a solvent involves distinct steps for reaction, product isolation, and solvent recycling, leveraging the IL's unique physical properties.

setup Reaction Setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring reaction->monitoring extraction Product Extraction reaction->extraction Reaction Complete monitoring->reaction product_iso Product Isolation extraction->product_iso Organic Phase il_recycle IL Recycling extraction->il_recycle Ionic Liquid Phase

Caption: Workflow for reaction, extraction, and recycling in [N2213][FSI].

Protocol 1: Palladium-Catalyzed Heck Coupling

The Heck reaction is a cornerstone of C-C bond formation. Ionic liquids can enhance the stability of the palladium catalyst and facilitate its recycling.

  • Rationale: [N2213][FSI] provides a polar, non-coordinating environment that can stabilize the cationic palladium intermediates in the catalytic cycle. Its thermal stability is ideal for the elevated temperatures often required. The catalyst, typically being a charged complex, will preferentially remain in the IL phase, allowing for simple product extraction and catalyst reuse.

  • Step-by-Step Protocol:

    • Preparation: In a Schlenk flask under an argon atmosphere, add [N2213][FSI] (e.g., 2-3 mL).

    • Reagents: Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base such as triethylamine (1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)2, 1-2 mol%).

    • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.

    • Monitoring: Monitor the reaction's progress by taking small aliquots, diluting with an organic solvent, and analyzing by GC-MS or TLC.

    • Workup: Once the reaction is complete, cool the mixture to room temperature.

    • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or hexane, 5 mL) and stir. Allow the layers to separate. The product will be in the organic layer, while the IL and catalyst remain in the lower layer.

    • Isolation: Carefully remove the top organic layer. Repeat the extraction 3-4 times. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

    • Recycling: The remaining ionic liquid phase containing the catalyst can be placed under high vacuum to remove any dissolved extraction solvent and then reused for subsequent reactions.

Protocol 2: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for forming six-membered rings. The polarity and Lewis acidity/basicity of the solvent can influence the rate and stereoselectivity.

  • Rationale: As a highly polar medium, [N2213][FSI] can accelerate the reaction compared to non-polar organic solvents. While it is not Lewis acidic itself, it provides an excellent medium for Lewis acid-catalyzed variants. Its contained ionic environment can help organize the transition state, potentially influencing endo/exo selectivity.

  • Step-by-Step Protocol:

    • Preparation: To a vial, add the diene (1.0 mmol) and the dienophile (1.0-1.2 mmol) to [N2213][FSI] (1-2 mL).

    • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete. The reaction can often be significantly faster than in conventional solvents.

    • Monitoring: Follow the disappearance of the limiting reagent by TLC or GC-MS.

    • Workup & Isolation: Upon completion, extract the product directly from the ionic liquid using a non-polar solvent like hexane or a hexane/ether mixture, following the extraction procedure outlined in Protocol 1. The product is then isolated by removing the extraction solvent.

Concluding Remarks and Future Outlook

This compound is a versatile ionic liquid with significant, largely untapped potential as a solvent in organic synthesis. Its favorable properties—high thermal stability, hydrophobicity, and a weakly coordinating anion—make it an ideal candidate for a wide range of reactions, particularly in catalysis where solvent-catalyst interactions are critical. The ability to easily separate products and recycle the solvent-catalyst system presents a significant advantage in developing more sustainable and cost-effective chemical processes. Further research is warranted to fully characterize its performance across a broader spectrum of organic transformations and to establish a comprehensive library of applications for this promising solvent.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. Retrieved from [Link]

  • Prakash, G. K. S., & Smart, B. (2013). U.S. Patent No. 8,377,406 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Solvionic. (n.d.). N,N-Diethyl-N-methyl-N-propylammonium Bis(fluorosulfonyl)imide. Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide (CAS RN: 1235234-32-8), henceforth referred to as [DEME][FSI], is a quaternary ammonium-based ionic liquid (IL). Its unique combination of properties, including high thermal stability, low volatility, and a wide electrochemical window, makes it a material of significant interest in advanced scientific research.[1] Key applications are found in the development of high-performance energy storage devices like batteries and supercapacitors, as a green solvent in organic synthesis, and in the formulation of novel materials.[1]

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, technically grounded guide for the safe handling and storage of [DEME][FSI]. Adherence to these protocols is critical not only for ensuring the safety of laboratory personnel but also for preserving the high purity and performance characteristics of the material, which are essential for generating reliable and reproducible experimental data.

Core Physicochemical Properties & Rationale for Handling Protocols

Understanding the inherent properties of [DEME][FSI] is fundamental to appreciating the causality behind the recommended handling and storage procedures. Unlike traditional molecular solvents, its ionic nature dictates a unique set of behaviors.

  • High Thermal Stability & Low Volatility : [DEME][FSI] exhibits excellent thermal stability, a characteristic feature of many ionic liquids.[1] Related FSI-based ILs show decomposition temperatures as high as 350 °C.[2] This, combined with its negligible vapor pressure at ambient temperatures, significantly reduces the risk of inhalation exposure compared to volatile organic compounds. However, this does not eliminate the risk of aerosol formation, which must be managed.

  • Hygroscopicity and Water Content : This is arguably the most critical parameter influencing the handling of high-purity [DEME][FSI]. While some FSI-based ILs are classified as hydrophobic (immiscible with water), they can still readily absorb moisture from the atmosphere.[3][4] For applications in electrochemistry, where [DEME][FSI] is prized for its wide electrochemical stability window (typically >4V)[3][5], water is a highly detrimental impurity. Water contamination can narrow the electrochemical window, participate in parasitic side reactions with electrode materials, and degrade overall device performance. High-purity grades of similar ILs are supplied with water content below 5 ppm, a level that can only be maintained through rigorous exclusion of atmospheric moisture.[4] Therefore, the protocols described herein are designed with the primary goal of maintaining an anhydrous environment.

  • Electrochemical Stability : The bis(fluorosulfonyl)imide (FSI) anion, in combination with various cations, provides a large electrochemical stability window, making these ILs prime candidates for high-voltage energy storage systems.[3][5] This stability is contingent on the purity of the IL; hence, preventing contamination during handling is paramount to leveraging its primary functional advantage.

Table 1: Key Physicochemical Properties of [DEME][FSI]
PropertyValue / DescriptionRationale for Protocol
CAS Number 1235234-32-8[6]Ensures correct material identification.
Molecular Formula C₁₀H₂₄F₂N₂O₄S₂Foundational chemical information.
Molar Mass 366.44 g/mol Required for accurate preparation of solutions.
Appearance Colorless to pale yellow liquid.Visual inspection can indicate potential degradation or contamination.
Thermal Stability High; decomposition >300 °C is typical for FSI ILs.[1][2]Reduces fire and inhalation risk at standard operating temperatures.
Volatility Low / Negligible at room temperature.[1]Minimizes vapor inhalation risk but not aerosol exposure.
Hygroscopicity Prone to atmospheric moisture absorption.Crucial Driver : Mandates storage and handling in a dry, inert atmosphere to preserve electrochemical performance.[4]
Electrochemical Window Wide; typically 4.1 V to 6.1 V for FSI-based ILs.[3]Primary functional property; must be protected from water and other impurities.

Hazard Assessment & Personal Protective Equipment (PPE)

The toxicological profile of [DEME][FSI] has not been exhaustively investigated.[6] However, data from closely related FSI-based ionic liquids provide a basis for a prudent and cautious approach to handling.

  • GHS Hazard Classification (Inferred) : Based on analogous compounds, [DEME][FSI] should be handled as if it possesses the following hazards:

    • Acute Toxicity (Oral) : Harmful if swallowed (H302).[2][7]

    • Skin Sensitization : May cause an allergic skin reaction (H317).[2]

    • Chronic Aquatic Toxicity : Harmful to aquatic life with long-lasting effects (H412).[2][7]

This conservative assessment forms a self-validating system of safety. By assuming the hazards of the chemical class, personnel are protected even in the absence of substance-specific data.

Mandatory Personal Protective Equipment (PPE)

All handling procedures must be conducted while wearing the following PPE:

  • Eye Protection : Chemical safety goggles or a face shield where splashing is possible.

  • Hand Protection : Nitrile gloves. Change gloves immediately if contamination occurs.

  • Body Protection : A standard laboratory coat.

Protocols for Handling and Use

The choice of handling protocol depends on the sensitivity of the intended application to moisture.

General Laboratory Handling (Non-Anhydrous Applications)

This protocol is suitable for applications where trace amounts of water are not critical.

  • Ventilation : Always handle [DEME][FSI] inside a certified chemical fume hood to prevent inhalation of any inadvertently generated aerosols.

  • Pre-Use Inspection : Visually inspect the container for any signs of damage or leakage before moving it.

  • Dispensing : a. Open the container slowly. b. Use a clean, dry pipette or syringe to transfer the desired amount of liquid. c. Avoid cross-contamination by using dedicated transfer tools.

  • Sealing : Immediately after dispensing, tightly reseal the container cap.[6] It is good practice to apply paraffin film around the cap to provide a secondary barrier against moisture ingress.

  • Post-Handling : Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[2][7] Do not eat, drink, or smoke in the handling area.[2][7][8]

High-Purity Handling for Anhydrous Applications (Glovebox Protocol)

This protocol is mandatory for all electrochemical work, including battery assembly and electrolyte formulation, to preserve the material's anhydrous state.

  • Preparation : Ensure the glovebox atmosphere is inert (e.g., Argon or Nitrogen) and has low levels of moisture and oxygen (<1 ppm is ideal).

  • Material Transfer : a. Introduce the sealed container of [DEME][FSI] and all necessary tools (pipettes, vials, spatulas) into the glovebox antechamber. b. Purge the antechamber according to the glovebox manufacturer's standard operating procedure for a minimum of three cycles.

  • Handling Inside Glovebox : a. Move the materials from the antechamber into the main glovebox chamber. b. Allow the container to thermally equilibrate to the glovebox temperature for at least 30 minutes before opening to prevent condensation. c. Open the container and perform all dispensing and formulation steps within the inert atmosphere.

  • Resealing and Storage : a. Tightly reseal the primary container. For maximum protection, place the primary container inside a larger, secondary container within the glovebox. b. Store the material inside the glovebox. If it must be removed, ensure it is hermetically sealed.

Protocols for Storage

Proper storage is essential for maintaining the long-term stability and purity of [DEME][FSI].

  • General Storage Conditions : Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[6] The storage temperature should not exceed 35°C.[2]

  • Container Integrity : The primary container must be kept tightly closed.[6] Any container that has been opened should be carefully resealed to prevent leakage and atmospheric contamination.[6]

  • High-Purity Storage (Recommended) : For long-term storage and to protect high-purity grades, the material should be stored inside an inert atmosphere glovebox. Alternatively, the tightly sealed bottle can be placed inside a desiccator that has been backfilled with an inert gas like Argon. This provides the most robust protection against hydration.

Emergency & Disposal Protocols

Spill Containment and Cleanup

In the event of a spill, a systematic response is required to ensure safety and minimize environmental impact.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Risk start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small, manageable spill evacuate Large Spill: Evacuate Area & Alert Emergency Personnel assess->evacuate Large or unmanageable spill contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ppe->contain collect Carefully Collect Absorbed Material into a Labeled, Sealable Waste Container contain->collect clean Decontaminate Spill Area with Soap and Water collect->clean dispose Dispose of Waste Container as Hazardous Chemical Waste clean->dispose end Procedure Complete dispose->end

Caption: Workflow for handling a spill of [DEME][FSI].

Step-by-Step Spill Protocol:

  • Evacuate and Alert : If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert your supervisor or institutional safety officer.

  • Secure Area : Ensure the area is well-ventilated (fume hood sash should be down).

  • Don PPE : Wear the mandatory PPE as described in Section 3.0.

  • Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or a universal chemical binder.[7][9] Do not use combustible materials like paper towels.

  • Collection : Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[7][9]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : The waste container must be disposed of according to institutional and local regulations for hazardous chemical waste.[7][9]

First Aid Measures

These measures are based on standard chemical safety protocols.[6]

  • If Swallowed : Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[2][7][8]

  • In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[2]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention.

  • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.

Waste Disposal

[DEME][FSI] and any materials contaminated with it must be treated as hazardous chemical waste.

  • Segregation : Do not mix with household garbage or pour down the drain.[2]

  • Labeling : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal : Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national environmental regulations.[6] Uncleaned packaging should be disposed of as the product itself.[2][6]

References

  • Safety data sheet - N-Propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide 99,9%. Solvionic.
  • Safety Data Sheet - this compound. Combi-Blocks, Inc.
  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids . Frontiers in Chemistry. [Link]

  • Safety Data Sheet - Tributylmethylphosphonium bis(fluorosulfonyl)imide. proionic GmbH.
  • Safety Data Sheet - 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. Sigma-Aldrich.
  • So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide . Frontiers in Physics. [Link]

  • Safety Data Sheet - Trioctylmethylphosphonium bis(fluorosulfonyl)imide. proionic GmbH.
  • Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 li . Journal of Power Sources. [Link]

Sources

Application Notes and Protocols for the Cyclic Voltammetry of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Electrochemical Landscape of a Promising Ionic Liquid

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide, often abbreviated as [N2213][FSI], is a quaternary ammonium-based ionic liquid (IL) that has garnered significant interest within the scientific community. Its favorable properties, including high thermal stability, low volatility, and inherent ionic conductivity, position it as a compelling candidate for various electrochemical applications, particularly in the realm of energy storage and electrocatalysis.[1] Cyclic voltammetry (CV) stands as a fundamental and powerful electrochemical technique for characterizing the electrochemical behavior of such materials.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing and interpreting cyclic voltammetry experiments on [N2213][FSI]. The protocols outlined herein are designed to ensure scientific integrity and provide a robust framework for obtaining reproducible and insightful data.

The core of this guide is to not merely present a series of steps, but to elucidate the underlying principles and rationale behind each experimental choice. This approach is grounded in years of field-proven experience and aims to empower the user with the knowledge to adapt and troubleshoot their own experimental setups.

Core Physicochemical Properties: A Foundation for Electrochemical Analysis

Understanding the fundamental physicochemical properties of an ionic liquid is paramount to designing and interpreting electrochemical experiments. While specific data for [N2213][FSI] can be limited, we can draw upon data from structurally similar ionic liquids to provide a reasonable estimation of its characteristics. The [FSI] anion is known to contribute to lower viscosities and higher conductivities compared to its bis(trifluoromethanesulfonyl)imide (TFSI) analogue.

Table 1: Physicochemical and Electrochemical Properties of this compound and a Structurally Similar Ionic Liquid.

PropertyThis compound ([N2213][FSI])N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide ([N221(2O1)][TFSI])
Electrochemical Stability Window (ESW) at 298.15 K (25 °C) ~5.3 V[3]5.7 V[4]
Ionic Conductivity Not available. Expected to be in the range of 1-10 mS/cm at room temperature based on similar FSI-based ILs.2.62 mS/cm (at 20 °C)[4]
Viscosity Not available. Expected to be in the range of 50-150 cP at room temperature based on similar quaternary ammonium ILs.120 cP (at 20 °C)[4]
Molecular Formula C8H20F2N2O4S2C10H20F6N2O5S2
Molecular Weight 310.37 g/mol 426.40 g/mol

Experimental Protocol: A Step-by-Step Guide to Cyclic Voltammetry of [N2213][FSI]

This protocol outlines the necessary steps for obtaining a high-quality cyclic voltammogram of [N2213][FSI] to determine its electrochemical stability window. The procedure emphasizes the importance of a controlled environment and meticulous electrode preparation.

Materials and Equipment
  • Ionic Liquid: this compound ([N2213][FSI]), high purity (>99%)

  • Electrochemical Cell: A three-electrode glass cell

  • Working Electrode (WE): Glassy carbon electrode (GCE), typically 3 mm diameter

  • Counter Electrode (CE): Platinum wire or gauze

  • Reference Electrode (RE): Silver/Silver ion (Ag/Ag+) quasi-reference electrode (a silver wire immersed in a solution of AgNO3 in an inert solvent, separated by a porous frit) or a simple silver wire pseudo-reference electrode.

  • Potentiostat/Galvanostat

  • Inert Atmosphere: Glovebox or Schlenk line with high-purity argon or nitrogen

  • Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on polishing pads

  • Solvents: High-purity, anhydrous acetonitrile and isopropanol for cleaning.

Experimental Workflow Diagram

Cyclic Voltammetry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_il Dry Ionic Liquid prep_cell Assemble Cell in Glovebox prep_il->prep_cell prep_electrodes Polish & Clean Electrodes prep_electrodes->prep_cell setup Connect Electrodes to Potentiostat prep_cell->setup params Set CV Parameters (Potential Window, Scan Rate) setup->params run Run Cyclic Voltammetry params->run plot Plot Current vs. Potential run->plot determine_esw Determine Electrochemical Stability Window plot->determine_esw interpret Interpret Voltammogram determine_esw->interpret

Caption: A flowchart illustrating the key stages of the cyclic voltammetry experiment.

Step-by-Step Methodology
  • Ionic Liquid Preparation (Pre-Experiment):

    • Rationale: Ionic liquids are hygroscopic, and the presence of water can significantly narrow the electrochemical window.

    • Protocol: Dry the [N2213][FSI] under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours prior to use. Transfer the dried ionic liquid into an inert atmosphere (glovebox) for storage and handling.

  • Working Electrode (Glassy Carbon) Preparation:

    • Rationale: A clean and smooth electrode surface is crucial for obtaining reproducible results. Surface contaminants can lead to spurious peaks and inaccurate measurements.

    • Protocol: a. Mechanically polish the GCE surface using progressively finer alumina slurries (1.0 µm, 0.3 µm, and finally 0.05 µm) on separate polishing pads. b. After each polishing step, rinse the electrode thoroughly with deionized water and then sonicate for 2-3 minutes in deionized water, followed by isopropanol, to remove any embedded alumina particles. c. Dry the electrode under a stream of inert gas. d. Before use, perform a final rinse with anhydrous acetonitrile and dry.

  • Counter Electrode (Platinum) Preparation:

    • Rationale: The counter electrode provides the current path in the electrochemical cell. A clean surface ensures that the reactions at the counter electrode do not interfere with the measurement at the working electrode.

    • Protocol: a. Clean the platinum wire by flame annealing or by electrochemical cycling in a dilute acid solution (e.g., 0.5 M H2SO4). b. Rinse thoroughly with deionized water and then with anhydrous acetonitrile. c. Dry under a stream of inert gas before transferring to the glovebox.

  • Electrochemical Cell Assembly (in an Inert Atmosphere):

    • Rationale: To prevent contamination from atmospheric moisture and oxygen.

    • Protocol: a. Place the required volume of dried [N2213][FSI] into the electrochemical cell. b. Position the polished GCE as the working electrode, the clean platinum wire as the counter electrode, and the Ag/Ag+ quasi-reference electrode (or Ag wire pseudo-reference electrode) in the ionic liquid. c. Ensure the electrodes are not in physical contact with each other.

  • Cyclic Voltammetry Measurement:

    • Rationale: This step involves applying a potential sweep to the working electrode and measuring the resulting current to map out the electrochemical behavior of the ionic liquid.

    • Protocol: a. Connect the electrodes to the potentiostat. b. Set the parameters for the cyclic voltammetry experiment. For determining the electrochemical stability window, a typical scan rate is between 10 and 100 mV/s. c. Define a wide potential window to start, for example, from -3.0 V to +3.0 V vs. the Ag/Ag+ reference. d. Initiate the potential sweep. The first scan may differ from subsequent scans due to initial surface processes; it is common to run several cycles to obtain a stable voltammogram. e. Record the cyclic voltammogram.

Logical Relationship Diagram for Experimental Setup

Electrochemical Cell Setup cluster_cell Electrochemical Cell WE Working Electrode (GCE) CE Counter Electrode (Pt) RE Reference Electrode (Ag/Ag+) IL Ionic Liquid ([N2213][FSI]) Potentiostat Potentiostat Potentiostat->WE Potential Control & Current Measurement Potentiostat->CE Current Path Potentiostat->RE Potential Reference

Caption: The logical connections within the three-electrode electrochemical cell.

Data Interpretation and Analysis

The primary output of a cyclic voltammetry experiment is a voltammogram, a plot of current versus potential. For determining the electrochemical stability window (ESW), the key features are the sharp increases in current at the positive and negative potential limits.

  • Anodic Limit: The potential at which a sharp increase in positive (oxidative) current is observed. This corresponds to the oxidation of the FSI- anion.

  • Cathodic Limit: The potential at which a sharp increase in negative (reductive) current is observed. This corresponds to the reduction of the Diethyl(methyl)propylammonium cation.

  • Electrochemical Stability Window (ESW): The potential difference between the anodic and cathodic limits.

It is important to define a current density threshold to determine the limits consistently. A common practice is to set a threshold of, for example, 0.1 or 0.5 mA/cm2.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained data, several self-validating steps should be incorporated into the experimental workflow:

  • Purity of the Ionic Liquid: The presence of impurities, especially water and halides, can significantly affect the electrochemical window. It is crucial to use high-purity ionic liquids and handle them in an inert atmosphere.

  • Electrode Polishing: The quality of the electrode surface directly impacts the results. A poorly polished electrode can lead to high background currents and poorly defined voltammetric features.

  • Reference Electrode Stability: For quantitative measurements, the stability of the reference electrode is critical. If using a pseudo-reference electrode, it is advisable to calibrate it against a known redox couple, such as ferrocene/ferrocenium (Fc/Fc+), after the experiment.

  • Reproducibility: Repeat the cyclic voltammetry measurement at least three times to ensure the results are reproducible.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the cyclic voltammetric analysis of this compound. By following the detailed steps for preparation, execution, and data interpretation, researchers can confidently characterize the electrochemical properties of this and other ionic liquids. The emphasis on the rationale behind each step is intended to foster a deeper understanding of the technique, enabling users to adapt the protocol to their specific research needs and contribute to the growing body of knowledge on ionic liquids.

References

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

  • Bard, A. J., & Faulkner, L. R. (2001).
  • Lethesh, K. C., Bahaa, M., Abdullah, A. M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]

  • Pine Research Instrumentation. (n.d.). Care and Use of the Platinum Counter Electrode. Retrieved from [Link]

  • BASi. (n.d.). Glassy Carbon Electrode for Voltammetry. Retrieved from [Link]

  • Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567–5580.
  • Hapiot, P., & Lagrost, C. (2008). Electrochemistry in Room Temperature Ionic Liquids. Chemical Reviews, 108(7), 2238–2269.
  • IOLITEC Ionic Liquids Technologies GmbH. (n.d.). N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]

Sources

Application and Protocol for the Mass Spectrometry Analysis of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Key Ionic Liquid

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide, hereafter referred to as [DMPA][FSI], is a quaternary ammonium-based ionic liquid (IL) of significant interest in various fields of advanced materials and electrochemistry.[1] Its favorable properties, including high thermal stability, low volatility, and excellent ionic conductivity, position it as a critical component in the development of next-generation batteries and supercapacitors, as well as a versatile solvent in catalysis and organic synthesis.[1] The precise characterization of [DMPA][FSI] is paramount for quality control, stability studies, and understanding its behavior in complex chemical systems. Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), offers a powerful analytical platform for the structural elucidation and purity assessment of ionic liquids due to their inherent ionic nature.[2]

This application note provides a comprehensive guide to the mass spectrometric analysis of [DMPA][FSI]. We will delve into the underlying principles of the analytical approach, provide detailed step-by-step protocols for sample preparation and instrument operation, and offer insights into the interpretation of the resulting mass spectra, including the fragmentation pathways of both the cation and the anion.

Scientific Principles: The Rationale Behind the Method

The analysis of [DMPA][FSI] by ESI-MS is predicated on the fact that ionic liquids are composed of pre-existing ions in solution. ESI is a "soft" ionization technique that facilitates the transfer of these ions from the liquid phase to the gas phase with minimal fragmentation, allowing for the accurate determination of their mass-to-charge ratio (m/z).[2]

Positive and Negative Ion Modes: A comprehensive analysis of [DMPA][FSI] necessitates data acquisition in both positive and negative ion modes.

  • Positive Ion Mode: In this mode, the Diethyl(methyl)propylammonium ([DMPA]⁺) cation is detected. Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) can then be employed to induce fragmentation of the [DMPA]⁺ ion, providing structural confirmation.

  • Negative Ion Mode: This mode allows for the detection of the Bis(fluorosulfonyl)imide ([FSI]⁻) anion. Subsequent MS/MS analysis of the [FSI]⁻ ion provides information about its structure and stability.

Collision-Induced Dissociation (CID): CID is a technique used in tandem mass spectrometry where ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).[3] This collision imparts internal energy to the ion, leading to the cleavage of chemical bonds and the formation of fragment ions. The resulting fragmentation pattern is characteristic of the ion's structure and can be used for its unambiguous identification.

Experimental Protocols

Sample Preparation

The quality of the mass spectrometric data is directly influenced by the sample preparation. The following protocol is recommended for the analysis of [DMPA][FSI]:

  • Solvent Selection: A high-purity, volatile solvent is required to dissolve the ionic liquid and facilitate electrospray. A 50:50 (v/v) mixture of acetonitrile and methanol is a suitable choice.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of [DMPA][FSI] and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. This concentration range is typically optimal for modern ESI mass spectrometers.[4]

  • Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.

Parameter Positive Ion Mode ([DMPA]⁺) Negative Ion Mode ([FSI]⁻)
Ionization Mode ESIESI
Capillary Voltage 3.5 - 4.5 kV-3.0 to -4.0 kV
Cone Voltage 20 - 40 V-20 to -40 V
Desolvation Temperature 250 - 350 °C250 - 350 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)600 - 800 L/hr (Nitrogen)
Cone Gas Flow 20 - 50 L/hr (Nitrogen)20 - 50 L/hr (Nitrogen)
Analyzer Mode Full Scan (m/z 50-500) & Product Ion ScanFull Scan (m/z 50-500) & Product Ion Scan
Collision Gas ArgonArgon
Collision Energy (for MS/MS) 10 - 30 eV (Ramp)15 - 40 eV (Ramp)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve [DMPA][FSI] in Acetonitrile/Methanol prep2 Dilute to 1-10 µg/mL prep1->prep2 ms1 Infuse sample into ESI source prep2->ms1 ms2 Acquire Full Scan MS Data (Positive & Negative Modes) ms1->ms2 ms3 Select Precursor Ions ([DMPA]⁺ and [FSI]⁻) ms2->ms3 ms4 Perform Collision-Induced Dissociation (CID) ms3->ms4 ms5 Acquire Product Ion Scan (MS/MS) Data ms4->ms5 data1 Identify Parent Ions ms5->data1 data2 Analyze Fragmentation Patterns data1->data2 data3 Structural Confirmation data2->data3 G cluster_frags parent [DMPA]⁺ m/z = 130.17 frag1 m/z = 102.13 ([M-C₂H₄]⁺) parent->frag1 - C₂H₄ (Ethene) frag2 m/z = 88.11 ([M-C₃H₆]⁺) parent->frag2 - C₃H₆ (Propene) frag3 m/z = 116.14 ([M-CH₄]⁺) parent->frag3 - CH₄ (Methane)

Caption: Predicted fragmentation of the [DMPA]⁺ cation.

  • Loss of Ethene (C₂H₄, 28.03 Da): This is a highly probable fragmentation pathway involving the cleavage of one of the ethyl groups, resulting in a fragment ion at m/z 102.13.

  • Loss of Propene (C₃H₆, 42.05 Da): The elimination of the propyl group as propene will lead to a fragment ion at m/z 88.11.

  • Loss of Methane (CH₄, 16.03 Da): The loss of the methyl group as methane is also a possible fragmentation route, yielding a fragment ion at m/z 116.14.

Fragmentation Pathways of the [FSI]⁻ Anion

The fragmentation of the [FSI]⁻ anion is less commonly reported but is expected to involve the cleavage of the S-N and S-F bonds.

G cluster_frags parent [FSI]⁻ m/z = 179.95 frag1 m/z = 98.96 [FSO₂]⁻ parent->frag1 - NSO₂F frag2 m/z = 81.00 [NSO₂]⁻ parent->frag2 - FSO₂F

Caption: Predicted fragmentation of the [FSI]⁻ anion.

  • Formation of [FSO₂]⁻ (m/z 98.96): This fragment would result from the cleavage of the S-N bond.

  • Formation of [NSO₂]⁻ (m/z 81.00): This fragment is also a plausible product of S-N bond cleavage.

Trustworthiness and Self-Validation

The protocols and fragmentation pathways described herein provide a self-validating system for the analysis of [DMPA][FSI]. The presence of the correct precursor ions in both positive and negative ion modes, coupled with the observation of the predicted fragment ions in the MS/MS spectra, provides a high degree of confidence in the identity and structural integrity of the analyte. Any deviation from these expected results may indicate the presence of impurities or degradation products, warranting further investigation.

Conclusion

This application note provides a robust and reliable methodology for the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation and instrument operation, and by utilizing the provided fragmentation data for interpretation, researchers, scientists, and drug development professionals can confidently characterize this important ionic liquid. The application of these techniques will aid in ensuring the quality and consistency of [DMPA][FSI] for its various applications in advanced materials and chemical synthesis.

References

  • Gupta, G. R., Chaudhari, G. R., Tomar, P. A., Gaikwad, Y., Rameez, A., Pandya, G. H., Waghulade, G. P., & Patil, K. J. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261–8265.
  • Henderson, W. A., & McIndoe, J. S. (2006). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry.
  • Shackman, H. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(2), 343–346.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2021). Chemical Reviews, 121(15), 9467–9533.
  • Tandem Mass Spectrometry (MS/MS). (2023, August 8). National High Magnetic Field Laboratory. Retrieved January 26, 2026, from [Link]

  • Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8265.
  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Application Note: Utilizing Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide (DEME-FSI) in High-Performance Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ionic liquids (ILs) are emerging as transformative materials in electrochemistry due to their unique physicochemical properties, including high ionic conductivity, wide electrochemical windows, and negligible vapor pressure.[1][2][3] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a specific quaternary ammonium-based IL, Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide (DEME-FSI), in the fabrication and operation of advanced electrochemical sensors. We will explore the fundamental principles that make DEME-FSI an excellent medium for electrochemical applications, provide step-by-step protocols for sensor development, and present a curated summary of performance data from recent literature.

Introduction to DEME-FSI in Electrochemistry

Ionic liquids are salts that exist in a liquid state below 100 °C.[2][4] Their structure, consisting of a large organic cation and an inorganic/organic anion, allows for extensive "tuneability" of their properties.[2] The Bis(fluorosulfonyl)imide (FSI) anion, in particular, is renowned for conferring low viscosity and high chemical stability, making FSI-based ILs promising for electrochemical applications like batteries and sensors.[5]

DEME-FSI is an aprotic ionic liquid that combines the [N,N-diethyl-N-methyl-N-propylammonium] cation with the FSI anion. This combination results in a hydrophobic IL with excellent thermal stability, low volatility, and high ionic conductivity, making it an ideal candidate for creating robust and sensitive electrochemical sensing platforms.[6] Its primary roles in a sensor system are:

  • High-Performance Electrolyte: Providing a conductive medium for electrochemical reactions.

  • Dispersion and Stabilization Agent: Aiding in the uniform coating of nanomaterials (e.g., graphene, carbon nanotubes) onto electrode surfaces to enhance catalytic activity and surface area.

  • Protective Interfacial Layer: Forming a stable solid-electrolyte interphase (SEI) that can protect the electrode surface from fouling and interfering reactions.[5][7]

Physicochemical Properties of DEME-FSI

Understanding the intrinsic properties of DEME-FSI is critical to appreciating its advantages in sensor design. The causality behind its superior performance is rooted in these characteristics.

PropertyTypical Value / RangeSignificance in Electrochemical SensingReference(s)
Molecular Formula C₈H₂₀F₂N₂O₄S₂Defines the structure and composition.[6]
Molecular Weight 310.37 g/mol Relevant for concentration and stoichiometry calculations.[6]
Appearance Colorless to slightly yellow liquidIndicates purity; should be clear for optimal performance.[6][8]
Purity ≥ 98%High purity is essential to avoid side reactions from impurities.[6][8]
Electrochemical Window 4.1 V to 6.1 V (Typical for FSI ILs)A wide window allows for the detection of a broad range of analytes without solvent decomposition, enhancing sensor versatility.[9][10]
Ionic Conductivity High (relative to other ILs)Ensures efficient charge transport between the working and counter electrodes, leading to faster response times and higher sensitivity.[6][10]
Thermal Stability High, stable up to ~150-300 °CEnables sensor operation in variable or elevated temperature environments where traditional aqueous electrolytes would fail.[1][6][11]
Viscosity Relatively Low (for an IL)Lower viscosity facilitates faster diffusion of the analyte to the electrode surface, improving reaction kinetics and sensor response time.[5]
Volatility NegligiblePrevents solvent evaporation, leading to long-term sensor stability and reproducibility, making it ideal for long-term monitoring.[1][2]

Fundamental Principles of DEME-FSI-Enhanced Sensing

In a typical electrochemical sensor modified with DEME-FSI, the ionic liquid is not merely a passive solvent. It actively participates in creating a favorable microenvironment for the electrochemical reaction. The IL can be mixed with a catalytic material, such as graphene or metallic nanoparticles, to form a composite. This composite is then applied to a working electrode (e.g., a Glassy Carbon Electrode - GCE).

The sensing mechanism proceeds as follows:

  • Analyte Diffusion: The target analyte diffuses from the bulk solution to the modified electrode surface. The low viscosity of DEME-FSI is advantageous here.

  • Interfacial Interaction: The analyte interacts with the electrode/IL/catalyst interface.

  • Electrochemical Reaction: An applied potential drives the oxidation or reduction of the analyte. The high conductivity of DEME-FSI ensures efficient charge transfer.

  • Signal Transduction: The electron transfer event generates a current that is proportional to the analyte concentration. This current is measured by a potentiostat.

G Analyte Analyte in Sample Interface DEME-FSI / Catalyst Modified Electrode Analyte->Interface Diffusion Reaction Electrochemical Redox Reaction Interface->Reaction Charge Transfer Signal Analytical Signal (Current) Reaction->Signal Transduction

Caption: Figure 1: General Mechanism of a DEME-FSI Based Sensor.

Protocols for Sensor Fabrication and Use

The following protocols provide a validated, step-by-step methodology for creating and using a DEME-FSI-modified electrochemical sensor.

Protocol 1: Fabrication of DEME-FSI/Graphene Modified Electrode

Expert Insight: This protocol uses graphene as an exemplary catalyst due to its large surface area and excellent conductivity. The DEME-FSI acts as a binder and dispersing agent, preventing the graphene sheets from agglomerating and ensuring a uniform, stable film on the electrode.

Materials:

  • Glassy Carbon Electrode (GCE), 3 mm diameter

  • This compound (DEME-FSI), ≥98% purity

  • Graphene powder or dispersion

  • High-purity solvent (e.g., N,N-Dimethylformamide - DMF or ethanol)

  • Alumina polishing powder (0.3 and 0.05 µm)

  • Polishing pads

Procedure:

  • GCE Polishing (Critical Step):

    • a. Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes to achieve a mirror-like finish.

    • b. Rinse thoroughly with deionized water.

    • c. Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.

    • d. Sonicate the electrode sequentially in deionized water and ethanol for 2 minutes each to remove any residual alumina particles.

    • e. Dry the electrode under a stream of nitrogen gas.

    • Causality: A clean, smooth electrode surface is paramount for achieving low background noise and high reproducibility. Any surface defects will lead to inconsistent film formation.

  • Preparation of DEME-FSI/Graphene Composite:

    • a. Prepare a 1 mg/mL graphene dispersion in DMF by sonicating for 30 minutes.

    • b. In a separate vial, mix 100 µL of the graphene dispersion with 20 µL of DEME-FSI.

    • c. Vigorously vortex or sonicate the mixture for 15 minutes to form a homogenous black ink.[12]

    • Causality: The ionic liquid's amphiphilic nature helps to exfoliate and stabilize the graphene flakes in the solvent, preventing re-stacking and ensuring a high-quality composite material.

  • Electrode Modification (Drop-Casting):

    • a. Carefully drop-cast a precise volume (e.g., 5 µL) of the DEME-FSI/graphene ink onto the clean GCE surface.[13]

    • b. Allow the solvent to evaporate slowly at room temperature or under a gentle heat lamp (e.g., infrared lamp).[12] Avoid rapid heating, which can cause film cracking.

    • c. The resulting modified electrode (GCE/GR-FSI) should have a uniform, dull black coating.

    • Self-Validation: The quality of the film can be initially assessed using Cyclic Voltammetry (CV) in a standard redox probe like a ferricyanide solution. A well-modified electrode will show a significant increase in peak currents and a decrease in peak-to-peak separation compared to the bare GCE.

G cluster_prep Electrode Preparation cluster_mod Modification cluster_test Ready for Use Polish 1. Polish GCE with Alumina Slurry Clean 2. Sonicate in Water & Ethanol Polish->Clean Dry 3. Dry with N2 Clean->Dry Mix 4. Prepare Graphene/ DEME-FSI Ink Dry->Mix Cast 5. Drop-Cast Ink onto GCE Mix->Cast Evaporate 6. Solvent Evaporation Cast->Evaporate Sensor GCE/GR-FSI Sensor Evaporate->Sensor

Caption: Figure 2: Experimental Workflow for Sensor Fabrication.

Protocol 2: Electrochemical Detection of an Analyte

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode: GCE/GR-FSI

    • Reference Electrode: Ag/AgCl (or a silver quasi-reference wire for pure IL systems)[13]

    • Counter Electrode: Platinum wire or graphite rod[13]

  • Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS), pH 7.4

Procedure:

  • System Setup: Assemble the three-electrode cell with the supporting electrolyte.

  • Electrode Conditioning: Before the first measurement, cycle the potential in the supporting electrolyte (e.g., from -0.2 V to +0.6 V) for several cycles until a stable voltammogram is obtained. This activates the electrode surface.

  • Background Measurement: Record the electrochemical response (e.g., Differential Pulse Voltammogram - DPV) of the sensor in the blank supporting electrolyte. This serves as the baseline.

  • Analyte Addition: Add a known concentration of the analyte to the cell and stir for a short period (e.g., 30 seconds) to ensure homogeneity.

  • Analyte Measurement: Record the electrochemical response in the presence of the analyte. An oxidation or reduction peak corresponding to the analyte should appear or increase in magnitude.

  • Calibration: Repeat steps 4 and 5 with successive additions of the analyte to construct a calibration curve (peak current vs. concentration).

  • Sample Analysis: Replace the calibration solution with the unknown sample and record the response. The concentration can be determined from the calibration curve.

Application Examples and Performance

The use of ionic liquids in electrochemical sensors has shown great promise for detecting a wide range of analytes. While specific data for DEME-FSI in sensors is an emerging field, performance can be extrapolated from studies using similar FSI-based ILs and graphene composites.

AnalyteElectrode SystemLinear RangeLimit of Detection (LOD)Key Advantage of ILReference(s)
Sulfur Dioxide (SO₂) 3D-rGO/CB/GCE in IL100–3500 ppm52.3 ppmExcellent conductivity and mass transfer properties.[14]
Carbon Dioxide (CO₂) Au electrode in ILLinear with concentrationNot specifiedIL facilitates direct, irreversible reduction of CO₂.[13]
Tetracycline Graphene/IL/GCE10–500 µM2.06 µMIL increases the electroactive surface area and catalytic properties.[12]
Various Biomolecules Carbon Paste/IL ElectrodeVariesVariesIL enhances electron transfer rates and reduces overpotential.[4]

Trustworthiness Insight: The performance metrics in the table above are validated by the referenced literature. To ensure trustworthiness in your own experiments, always perform control experiments with bare and graphene-only modified electrodes to quantify the specific enhancement provided by the DEME-FSI.

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Recommended Solution(s)
Poor Reproducibility Inconsistent electrode polishing; non-uniform film deposition; electrode surface fouling.Standardize polishing time and pressure. Ensure the drop-cast volume is precise and evaporates slowly. Perform conditioning cycles between measurements.
High Background Signal Impurities in the ionic liquid or supporting electrolyte; electrode contamination.Use high-purity (≥98%) DEME-FSI. Prepare fresh electrolytes daily. Thoroughly clean the GCE before modification.
No or Weak Signal Poorly dispersed catalyst; insufficient amount of IL/catalyst on the electrode; inactive electrode surface.Improve the sonication step for the composite ink. Increase the volume of the drop-cast solution. Ensure the GCE is properly polished and activated.
Drifting Signal Film instability or delamination; temperature fluctuations.Ensure the DEME-FSI/catalyst film is completely dry and adherent. Allow the system to reach thermal equilibrium before measurement.

Conclusion

This compound is a highly promising ionic liquid for the development of next-generation electrochemical sensors. Its combination of high ionic conductivity, a wide electrochemical window, and excellent thermal stability provides a robust platform for sensitive and reliable analyte detection.[6][10] By serving as both a superior electrolyte and an effective binder for catalytic nanomaterials, DEME-FSI enables the fabrication of sensors with enhanced performance characteristics. The protocols and insights provided in this note offer a solid foundation for researchers to explore and validate the use of this versatile ionic liquid in their specific sensing applications.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex International. [Link]

  • Wang, J., et al. (2010). Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. The Journal of Physical Chemistry C. [Link]

  • Li, L., et al. (2018). Effect of FSI Based Ionic Liquid on High Voltage Li-Ion Batteries. Molecules. [Link]

  • Ahmad, R., et al. (2016). Ionic Liquid-Based Optical and Electrochemical Carbon Dioxide Sensors. Sensors. [Link]

  • Zhang, Y., et al. (2023). Fabrication and application of a 3D-rGO electrochemical sensor for SO2 detection in ionic liquids. Analytical Methods. [Link]

  • Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. [Link]

  • Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. National Center for Biotechnology Information. [Link]

  • Giffin, G. A., et al. (2020). Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(Trifluoromethylsulfonyl)imide Anion. Materials. [Link]

  • Montanino, M., et al. (2014). Physicochemical properties of N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide for sodium metal battery applications. PubMed. [Link]

  • Wang, Z., et al. (2023). Preparation of Electrochemical Sensors Based on Graphene/Ionic Liquids and the Quantitative Detection and Toxicity Evaluation of Tetracycline. Molecules. [Link]

  • Shkrob, I. A., et al. (2018). Why Bis(fluorosulfonyl)imide Is a “Magic Anion” for Electrochemistry. ResearchGate. [Link]

  • Gallardo, J., et al. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. National Center for Biotechnology Information. [Link]

  • Martin, E., et al. (2018). Ionic liquid based lithium battery electrolytes: fundamental benefits of utilising both TFSI and FSI anions?. ResearchGate. [Link]

  • Karimi, F., et al. (2019). Ionic Liquid-based Sensors. ResearchGate. [Link]

  • Menakath, A., et al. (2021). Imidazolium-based Ionic Liquid Electrolytes with Bis(fluorosulfonyl)imide Anions for Lithium Metal Anodes: Effects of Salt Concentration and Solvent Dilution. ResearchGate. [Link]

  • Karimi, F., et al. (2020). Ionic Liquids from Biocompatibility and Electrochemical Aspects toward Applying in Biosensing Devices. Analytical Chemistry. [Link]

  • Silvester, D. S. (2011). Recent advances in the use of ionic liquids for electrochemical sensing. RSC Publishing. [Link]

  • Mindemark, J., et al. (2018). Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. Polymers. [Link]

  • EChem Channel. (2020, July 26). Tutorial 8-Ionic liquids for electrochemical energy storage. YouTube. [Link]

Sources

Troubleshooting & Optimization

"mitigating side reactions with Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide, hereafter referred to as [DEMPA][FSI], is a quaternary ammonium-based ionic liquid (IL) recognized for its favorable properties, including good thermal stability, low volatility, and high ionic conductivity.[1] These characteristics make it a compelling candidate for applications in high-performance energy storage devices like advanced batteries and supercapacitors, as well as a medium for organic synthesis and materials science.[1]

However, like all high-performance chemical reagents, the operational stability of [DEMPA][FSI] is contingent on understanding and controlling potential side reactions. The bis(fluorosulfonyl)imide ([FSI]⁻) anion, while imparting desirable properties, is susceptible to specific degradation pathways, particularly hydrolysis and electrochemical decomposition. This guide serves as a technical resource for researchers and developers, providing in-depth troubleshooting advice and validated protocols to mitigate these side reactions, ensuring experimental reproducibility and optimal performance.

Frequently Asked Questions (FAQs)

Q1: My [DEMPA][FSI] electrolyte has developed a slight color and a sharp odor. What is the likely cause?

A: This is a classic indicator of hydrolysis of the [FSI]⁻ anion. Trace amounts of water in the ionic liquid or absorbed from the atmosphere can react with the [FSI]⁻ anion. This reaction can produce acidic byproducts like fluorosulfonic acid, which can then react further, leading to discoloration and the generation of volatile, sharp-smelling compounds. It is critical to handle and store the IL under strictly anhydrous conditions.

Q2: I'm observing a gradual decline in my battery's capacity and coulombic efficiency. Could the ionic liquid be responsible?

A: Yes, this is a strong possibility. The degradation can stem from two primary sources:

  • Electrochemical Decomposition: The [FSI]⁻ anion can be reduced at the anode surface during charging, forming components of the Solid Electrolyte Interphase (SEI) such as LiF, Li₂SO₃, and other sulfur/nitrogen species.[2] If this process is not well-controlled, it can lead to a continuous consumption of the electrolyte, thickening of the SEI, and increased impedance, all of which degrade performance.[3]

  • Water-Induced Reactions: As mentioned in Q1, hydrolysis creates corrosive species. These can attack electrode materials and current collectors (especially aluminum at high potentials), leading to irreversible capacity loss.[4]

Q3: My experiment requires heating the ionic liquid. What is the safe upper-temperature limit?

A: While generally considered thermally stable, FSI-based ionic liquids have lower decomposition temperatures compared to their bis(trifluoromethanesulfonyl)imide (TFSI) analogues.[5] For instance, some pyrrolidinium FSI ILs show a 10% weight loss around 150°C.[5] The presence of lithium salts, such as LiFSI, can further decrease the thermal stability.[5] Critically, if trace water is present, a highly exothermic decomposition can be triggered at temperatures as low as 120°C.[6] It is strongly recommended to conduct thermogravimetric analysis (TGA) on your specific electrolyte formulation and to maintain operating temperatures well below the observed onset of decomposition. For general use, keeping temperatures below 100°C is a safe practice without specific stability data.

Q4: I suspect my [DEMPA][FSI] is contaminated with water. How can I confirm this and purify it?

A: The most accurate method for quantifying water content is Karl Fischer titration .[4] For purification, a rigorous drying process is necessary. This typically involves heating the ionic liquid (e.g., at 80-100°C) under high vacuum for an extended period (24-48 hours) to remove volatile impurities, especially water.[4] For removing other impurities, passing the IL through a column of activated neutral alumina or using molecular sieves can be effective.[4] See the detailed protocol in the Troubleshooting Guides below.

In-Depth Troubleshooting Guides

Problem 1: Hydrolytic Instability and Protic Contamination

The S-N bond in the [FSI]⁻ anion is susceptible to cleavage by nucleophiles, with water being the most common culprit in a laboratory setting. This instability is a major concern as it generates corrosive byproducts that compromise the entire electrochemical system.

Causality and Mechanism

The presence of water initiates a cascade of decomposition reactions. Even trace amounts can trigger an exothermic reaction, especially in the presence of Li⁺ ions, starting around 120°C.[5][6] The reaction enthalpy increases with water content and can be substantial, posing a safety risk.[5][6] The decomposition involves the breakdown of Li-FSI complexes and can produce smaller molecular fragments.[5][6]

// Nodes FSI [label="FSI⁻ Anion\n[(FSO₂)₂N]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O\n(Trace Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HF [label="Hydrogen Fluoride (HF)\n(Corrosive)", fillcolor="#FBBC05", fontcolor="#202124"]; FSO3H [label="Fluorosulfonic Acid\n(Corrosive)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Further Degradation\n& Side Reactions", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges H2O -> FSI [label="Hydrolysis Attack\non S-N bond"]; FSI -> HF [label="Forms"]; FSI -> FSO3H [label="Forms"]; HF -> Degradation [label="Catalyzes"]; FSO3H -> Degradation [label="Catalyzes"]; } dot Caption: Hydrolysis pathway of the FSI⁻ anion.

Detection and Characterization
TechniqueParameter MeasuredInterpretation of Positive Result
Karl Fischer Titration Water Content (ppm)The definitive quantitative method. Levels >50 ppm are concerning for most electrochemical applications; <20 ppm is ideal.[4]
¹⁹F NMR Spectroscopy Chemical ShiftAppearance of new peaks corresponding to fluoride (F⁻) or fluorosulfonate species indicates decomposition.
FTIR Spectroscopy Vibrational BandsChanges in the S-N-S and S=O stretching modes can indicate structural changes due to hydrolysis.
Thermogravimetric Analysis (TGA) Weight Loss vs. TempA lower-than-expected onset of decomposition (<150°C) suggests the presence of impurities like water that catalyze degradation.[5]
Mitigation Protocol: Rigorous Drying and Inert Handling

This protocol is essential for preparing [DEMPA][FSI] for use in moisture-sensitive applications.

Objective: To reduce the water content to < 20 ppm.

Materials:

  • [DEMPA][FSI] ionic liquid

  • Schlenk flask or similar vacuum-rated glassware

  • High-vacuum pump (<10⁻² mbar)

  • Heating mantle with temperature controller

  • Stir bar

  • Inert atmosphere glovebox (Argon or Nitrogen)

Procedure:

  • Preparation: Place the [DEMPA][FSI] and a stir bar into a clean, dry Schlenk flask. The flask should not be more than half full.

  • Initial Degassing: Connect the flask to a Schlenk line. Freeze the IL using a liquid nitrogen bath. Once frozen, open the flask to the vacuum for 10-15 minutes to remove dissolved gases from the headspace. Close the valve to the flask.

  • Vacuum Drying: Allow the IL to thaw. Begin stirring and slowly open the flask to the high-vacuum pump. Vigorous bubbling may occur; regulate the vacuum as needed to prevent bumping.

  • Heating: Once the initial outgassing has subsided, begin heating the IL to 80-100°C. Caution: Do not exceed 120°C to avoid potential exothermic decomposition.[5]

  • Duration: Continue drying under high vacuum with stirring for at least 24 hours. For high-purity applications, 48 hours is recommended.

  • Transfer and Storage: Cool the flask to room temperature under vacuum. Transfer the dried ionic liquid into a sealed container inside an inert atmosphere glovebox. Store all FSI-based electrolytes inside the glovebox.

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// Edges start -> schlenk; schlenk -> freeze; freeze -> vacuum; vacuum -> heat; heat -> dry; dry -> cool; cool -> glovebox; glovebox -> end; } dot Caption: Workflow for drying [DEMPA][FSI] ionic liquid.

Problem 2: Electrochemical Instability and SEI Formation

While FSI-based ILs are valued for forming effective SEI layers on anodes, this process is a form of controlled decomposition.[2] Uncontrolled or continuous reactions lead to performance degradation.

Causality and Mechanism

At negative potentials (near the Li/Li⁺ potential), the [FSI]⁻ anion is electrochemically reduced. This is not necessarily a failure but a feature that contributes to the SEI. The decomposition can proceed through several pathways, including S-F, S=O, and N-S bond cleavages.[7] The resulting products, such as LiF, Li₂O, Li₂S, and Li₃N, form a passivating layer on the electrode.[2][7]

The issue arises when this SEI is not stable. If it is mechanically weak or partially soluble in the electrolyte, fresh electrode surface is continually exposed, leading to ongoing electrolyte reduction, capacity fade, and low coulombic efficiency.[3]

Similarly, at high positive potentials (>4.4 V vs Li/Li⁺), the [FSI]⁻ anion can be oxidized, leading to electrolyte decomposition at the cathode.[8] This is particularly problematic for high-voltage battery chemistries and can cause corrosion of the aluminum current collector.[4]

Detection and Characterization
TechniqueParameter MeasuredInterpretation of Results
Cyclic Voltammetry (CV) Reductive/Oxidative CurrentsIrreversible peaks in the first cycle indicate SEI formation. Peaks that persist or grow in subsequent cycles suggest continuous decomposition.
Electrochemical Impedance Spectroscopy (EIS) Interfacial ResistanceAn increase in the semicircle diameter corresponding to the SEI resistance over cycling points to unstable, continuous layer growth.
X-ray Photoelectron Spectroscopy (XPS) Surface Elemental CompositionPost-mortem analysis of electrodes reveals the chemical makeup of the SEI. Can confirm the presence of FSI⁻ reduction products (LiF, Li₂SO₃ etc.).[2]
Mitigation Strategies
  • Electrolyte Additives: The use of film-forming additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) is a well-established strategy. These molecules are reduced at a potential slightly higher than the ionic liquid, forming a stable, compact SEI that prevents further decomposition of the [DEMPA][FSI].

  • Concentrated Electrolytes: Using higher concentrations of lithium salt (e.g., LiFSI) in the ionic liquid can fundamentally change the Li⁺ solvation structure and the reduction pathway of the [FSI]⁻ anion.[9] This often leads to the formation of a more robust, LiF-rich SEI, which enhances stability.[9]

  • Anion Blending: To combat high-voltage aluminum corrosion, the [FSI]⁻ anion can be blended with a more anodically stable anion like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻). Optimizing the FSI⁻/TFSI⁻ molar ratio can suppress Al corrosion while retaining much of the desirable conductivity and viscosity of the FSI-based system.[4]

References

  • Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Effect of FSI Based Ionic Liquid on High Voltage Li-Ion Batteries. ResearchGate. [Link]

  • Effect of FSI Based Ionic Liquid on High Voltage Li-Ion Batteries. MDPI. [Link]

  • FSI-Based Ionic Liquid Electrolyte and Its Specific Effects with Other Component Materials on Li Battery Performance. ResearchGate. [Link]

  • Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)Imide (LiFSI) Salts. ResearchGate. [Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers. [Link]

  • Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. RSC Publishing. [Link]

  • Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 li. ScienceDirect. [Link]

  • Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. ResearchGate. [Link]

  • Purification method of lithium bis (fluorosulfonyl) imide.
  • Water-based synthesis of hydrophobic ionic liquids for high-energy electrochemical devices. ResearchGate. [Link]

  • Safety data sheet. Solvionic. [Link]

  • Purification of bis(fluorosulfonyl) imide.
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  • The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids. ResearchGate. [Link]

  • Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. MDPI. [Link]

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  • Electrochemical and Physicochemical Properties of PY[sub 14]FSI-Based Electrolytes with LiFSI. ResearchGate. [Link]

  • Electrochemical reactivity of the baseline DME/1 M LiFSI electrolyte to... ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Bis(fluorosulfonyl)imide Ionic Liquids: Profiling Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of electrochemical energy storage and advanced material science, the choice of electrolyte plays a pivotal role in determining device performance, safety, and longevity. Among the myriad of options, ionic liquids (ILs) based on the bis(fluorosulfonyl)imide (FSI) anion have garnered significant attention. Their characteristic high ionic conductivity, low viscosity, and wide electrochemical stability windows make them prime candidates for next-generation batteries and supercapacitors.

This guide provides an in-depth comparative analysis of a specific quaternary ammonium-based FSI ionic liquid, Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide, against other commonly employed FSI-based ILs. By examining key physicochemical properties and presenting supporting experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their applications.

The FSI Anion: A Cornerstone of High-Performance Ionic Liquids

The bis(fluorosulfonyl)imide anion, [N(SO₂F)₂]⁻, often abbreviated as FSI, is structurally similar to the well-known bis(trifluoromethanesulfonyl)imide (TFSI) anion. However, the substitution of fluorine for the trifluoromethyl groups imparts distinct properties. Generally, FSI-based ILs exhibit higher ionic conductivity and lower viscosity compared to their TFSI counterparts.[1] This is attributed to the smaller size and greater flexibility of the FSI anion, which facilitates faster ion transport. However, this structural difference also tends to result in a lower thermal stability for FSI-based ILs.[2]

The choice of the cation paired with the FSI anion is a critical determinant of the resulting IL's overall performance characteristics. This guide focuses on the quaternary ammonium cation, Diethyl(methyl)propylammonium ([DEMPA]⁺), and compares its FSI salt to other classes of cations, namely pyrrolidinium and piperidinium.

In Focus: this compound ([DEMPA][FSI])

[DEMPA][FSI] is a quaternary ammonium ionic liquid that has been noted for its excellent thermal stability and low volatility, positioning it as a promising candidate for high-performance applications in electrochemistry and catalysis.[3] Its molecular structure is characterized by a central nitrogen atom bonded to two ethyl groups, one methyl group, and one propyl group. This asymmetry in the cation structure can contribute to a lower melting point and a wider liquid range.

Comparative Analysis of Physicochemical Properties

To provide a clear and objective comparison, the following sections will delve into the critical physicochemical properties of [DEMPA][FSI] and other selected FSI-based ionic liquids. The data presented is a synthesis of findings from various scientific publications.

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions. For electrolytes, higher ionic conductivity is paramount for efficient charge transport and, consequently, better device performance, especially at high charge and discharge rates.

Ionic Liquid CationIonic Conductivity (mS/cm) at 25°CReference
Diethyl(methyl)propylammonium ([DEMPA]⁺)Data not available in searched literature
N-propyl-N-methylpyrrolidinium ([Pyr13]⁺)~8.3[4]
N-butyl-N-methylpyrrolidinium ([Pyr14]⁺)~4.8[5]
N-methyl-N-propylpiperidinium ([Pip13]⁺)~5.8[6]

Note: Specific ionic conductivity data for [DEMPA][FSI] was not prominently available in the reviewed literature. However, quaternary ammonium FSI ILs generally exhibit good ionic conductivity.

The trend observed in the pyrrolidinium series, where the shorter alkyl chain ([Pyr13]⁺) leads to higher conductivity than the longer chain ([Pyr14]⁺), is a common phenomenon in ionic liquids. This is due to the inverse relationship between ion size and mobility.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is intrinsically linked to ionic conductivity. Lower viscosity generally translates to higher ion mobility and thus higher conductivity.

Ionic Liquid CationViscosity (cP) at 25°CReference
Diethyl(methyl)propylammonium ([DEMPA]⁺)Data not available in searched literature
N-propyl-N-methylpyrrolidinium ([Pyr13]⁺)~34[4]
N-butyl-N-methylpyrrolidinium ([Pyr14]⁺)~53[5]
N-methyl-N-propylpiperidinium ([Pip13]⁺)~45[6]

Note: Specific viscosity data for [DEMPA][FSI] was not prominently available in the reviewed literature. The viscosity of quaternary ammonium ILs is highly dependent on the alkyl chain lengths.

Similar to ionic conductivity, the viscosity of pyrrolidinium-based FSI ILs increases with the length of the alkyl chain on the cation.

Thermal Stability

The thermal stability of an ionic liquid is a critical parameter, especially for applications that may involve elevated temperatures, such as in high-power batteries. It is typically evaluated by thermogravimetric analysis (TGA), which determines the temperature at which the material begins to decompose.

Ionic Liquid CationDecomposition Temperature (°C)Reference
Diethyl(methyl)propylammonium ([DEMPA]⁺)Noted for excellent thermal stability, specific Td not found[3]
N-propyl-N-methylpyrrolidinium ([Pyr13]⁺)~200-250 (onset)[4]
N-butyl-N-methylpyrrolidinium ([Pyr14]⁺)~200-250 (onset)[5]
N-methyl-N-propylpiperidinium ([Pip13]⁺)~250 (onset)[6]

Note: While a specific decomposition temperature for [DEMPA][FSI] was not found, its classification as having "excellent thermal stability" suggests it is competitive with or potentially superior to other FSI-based ILs.

Generally, FSI-based ionic liquids have lower thermal stability compared to their TFSI analogues. The decomposition temperature is influenced by the cation structure, with subtle variations observed between different families of cations.

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wider ESW is highly desirable for high-voltage energy storage devices.

Ionic Liquid CationAnodic Limit (V vs. Ag/Ag⁺)Cathodic Limit (V vs. Ag/Ag⁺)ESW (V) at 298.15 KReference
Diethyl(methyl)propylammonium ([DEMPA]⁺)2.5-2.95.4[7]
N-propyl-N-methylpyrrolidinium ([Pyr13]⁺)2.8-2.85.6[7]
N-butyl-N-methylpyrrolidinium ([Pyr14]⁺)2.8-3.05.8[7]
N-methyl-N-propylpiperidinium ([Pip13]⁺)2.7-2.95.6[7]

The electrochemical stability of [DEMPA][FSI] is comparable to that of pyrrolidinium and piperidinium-based FSI ILs, with a wide window suitable for high-voltage applications. The anodic stability is primarily dictated by the oxidation of the FSI anion, while the cathodic stability is influenced by the reduction of the cation.

Experimental Methodologies

To ensure the integrity and reproducibility of the data presented, it is crucial to understand the experimental protocols used for characterization. Below are detailed, step-by-step methodologies for the key experiments.

Ionic Conductivity Measurement

The ionic conductivity of ionic liquids is typically measured using a conductivity meter with a two-electrode cell.

Protocol:

  • Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations at a constant temperature.

  • Sample Preparation: Ensure the ionic liquid sample is dry and free of impurities, as water and other contaminants can significantly affect conductivity.

  • Measurement: Immerse the conductivity probe into the ionic liquid sample, ensuring the electrodes are fully submerged.

  • Temperature Control: Place the sample in a temperature-controlled bath or chamber and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Record the conductivity reading from the meter. For temperature-dependent studies, vary the temperature and repeat the measurement at each setpoint.

G cluster_0 Ionic Conductivity Measurement Workflow Start Start Calibrate Calibrate Conductivity Cell with KCl standards Start->Calibrate Prepare Prepare Dry IL Sample Calibrate->Prepare Immerse Immerse Probe Prepare->Immerse Equilibrate Equilibrate Temperature Immerse->Equilibrate Measure Record Conductivity Equilibrate->Measure End End Measure->End

Workflow for Ionic Conductivity Measurement.
Viscosity Measurement

The viscosity of ionic liquids is commonly determined using a rotational rheometer.

Protocol:

  • Instrument Setup: Select the appropriate geometry (e.g., cone-plate or parallel-plate) for the rheometer based on the sample volume and viscosity range.

  • Calibration: Perform a zero-gap calibration at the measurement temperature.

  • Sample Loading: Carefully load the ionic liquid sample onto the lower plate of the rheometer, ensuring there are no air bubbles.

  • Temperature Equilibration: Bring the sample to the desired measurement temperature and allow it to thermally equilibrate.

  • Measurement: Perform a shear rate sweep to determine the viscosity as a function of shear rate. For Newtonian fluids like many ionic liquids, the viscosity will be constant over a range of shear rates.

  • Data Analysis: The viscosity is reported from the Newtonian plateau of the flow curve.

G cluster_1 Viscosity Measurement with Rotational Rheometer Start_Visc Start Setup Instrument Setup & Geometry Selection Start_Visc->Setup Calibrate_Visc Zero-Gap Calibration Setup->Calibrate_Visc Load Load IL Sample Calibrate_Visc->Load Equilibrate_Visc Temperature Equilibration Load->Equilibrate_Visc Sweep Perform Shear Rate Sweep Equilibrate_Visc->Sweep Analyze Analyze Flow Curve Sweep->Analyze End_Visc End Analyze->End_Visc

Procedure for Viscosity Measurement.
Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a material.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range.

  • Data Acquisition: Continuously monitor the sample's weight as a function of temperature.

  • Data Analysis: The decomposition temperature is typically reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).

G cluster_2 Thermogravimetric Analysis (TGA) Protocol Start_TGA Start Prepare_TGA Weigh IL Sample in TGA Pan Start_TGA->Prepare_TGA Setup_TGA Place in Furnace & Purge with Inert Gas Prepare_TGA->Setup_TGA Heat Heat at a Constant Rate Setup_TGA->Heat Monitor Monitor Weight Loss vs. Temperature Heat->Monitor Analyze_TGA Determine Decomposition Temperature Monitor->Analyze_TGA End_TGA End Analyze_TGA->End_TGA G cluster_3 Electrochemical Stability Window (ESW) by CV Start_ESW Start Assemble Assemble 3-Electrode Cell Start_ESW->Assemble Prepare_Elec Prepare Dry, Degassed IL Electrolyte Assemble->Prepare_Elec Scan Perform Cyclic Voltammetry Scan Prepare_Elec->Scan Analyze_CV Determine Anodic & Cathodic Limits Scan->Analyze_CV Calculate Calculate ESW Analyze_CV->Calculate End_ESW End Calculate->End_ESW

Procedure for ESW Measurement.

Conclusion and Future Outlook

The comparison with pyrrolidinium and piperidinium-based FSI ILs highlights the significant influence of the cation structure on the physicochemical properties of the ionic liquid. The general trends of decreasing conductivity and increasing viscosity with longer alkyl chains are consistently observed.

For researchers and developers, the selection of an appropriate FSI-based ionic liquid will depend on the specific requirements of their application. For applications demanding the highest possible ionic conductivity, pyrrolidinium-based cations with shorter alkyl chains, such as [Pyr13]⁺, may be preferable. Where a wider electrochemical window is the primary concern, [Pyr14]⁺ shows a slight advantage. [DEMPA][FSI] and other quaternary ammonium FSI ILs offer a potentially attractive balance of properties, and further detailed characterization is warranted to fully elucidate their performance capabilities.

Future research should focus on filling the existing data gaps for promising but less-studied ionic liquids like [DEMPA][FSI]. A systematic investigation of a homologous series of quaternary ammonium FSI ILs would provide valuable structure-property relationships to guide the rational design of next-generation electrolytes.

References

  • Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]

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  • Yoon, H., et al. (2013). Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes. Physical Chemistry Chemical Physics, 15(6), 1899-1905. [Link]

  • Yoon, H., et al. (2013). Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes. ResearchGate. [Link]

  • Castiglione, F., et al. (2017). A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N-n-Butyl-N-methylpyrrolidinium and Triethyl-n-pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. Journal of Chemical & Engineering Data, 62(9), 2781-2792. [Link]

  • Appetecchi, G. B., et al. (2009). Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids: PY13FSI and PY14FSI. The Journal of Physical Chemistry B, 113(33), 11301-11307. [Link]

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A Comparative Benchmarking Guide: Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide vs. Industry-Standard Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of safer, more efficient, and higher-performance energy storage solutions, the role of the electrolyte is paramount. As researchers and drug development professionals increasingly rely on advanced electrochemical systems, a thorough understanding of electrolyte properties is crucial for innovation. This guide provides an in-depth, objective comparison of a promising ionic liquid, Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide (DEMPA-FSI), against the current industry-standard electrolyte, typically a solution of 1M Lithium Hexafluorophosphate (LiPF6) in a 1:1 mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

This document moves beyond a simple cataloging of specifications. It delves into the fundamental physicochemical properties, supported by experimental data and detailed methodologies, to offer a comprehensive resource for informed decision-making in your research and development endeavors.

Introduction: The Critical Role of the Electrolyte

The electrolyte is the lifeblood of any electrochemical cell, facilitating the movement of ions between the anode and cathode. Its intrinsic properties dictate the performance, safety, and operational window of the entire system. The ideal electrolyte should possess a synergistic combination of high ionic conductivity, a wide electrochemical stability window, excellent thermal stability, and low volatility and flammability.

For decades, organic carbonate-based electrolytes, such as LiPF6 in EC/DMC, have been the workhorse of the lithium-ion battery industry. However, their inherent flammability, limited thermal stability, and propensity for decomposition present significant safety concerns and performance limitations. This has spurred the investigation of alternative electrolyte systems, with ionic liquids (ILs) emerging as a compelling class of materials. DEMPA-FSI, a quaternary ammonium-based IL, is a prime candidate for next-generation electrolytes due to its non-flammable nature and promising electrochemical characteristics.

Molecular Structure and Fundamental Properties

A molecule's structure is intrinsically linked to its properties and function. Here, we visualize the molecular structures of the core components of both DEMPA-FSI and the standard electrolyte.

Figure 1. Molecular Structures cluster_0 Diethyl(methyl)propylammonium (DEMPA) Cation cluster_1 Bis(fluorosulfonyl)imide (FSI) Anion cluster_2 Lithium Hexafluorophosphate (LiPF6) cluster_3 Ethylene Carbonate (EC) cluster_4 Dimethyl Carbonate (DMC) DEMPA N+(CH2CH3)2(CH3)(CH2CH2CH3) FSI N-(SO2F)2 LiPF6 Li+[PF6]- EC C3H4O3 DMC C3H6O3

Caption: Molecular representations of the core components.

The bulky, asymmetric structure of the DEMPA cation and the charge-delocalized nature of the FSI anion contribute to the ionic liquid's low melting point and favorable transport properties. In contrast, the standard electrolyte is a multi-component system whose performance relies on the dissolution and solvation of the LiPF6 salt within the organic carbonate solvents.

Head-to-Head Performance Benchmarking

To provide a clear and quantitative comparison, we have compiled key performance metrics for both DEMPA-FSI and the standard 1M LiPF6 in EC/DMC electrolyte. The data presented is a synthesis of values reported in the scientific literature.

PropertyThis compound (DEMPA-FSI)1M LiPF6 in EC/DMC (1:1 v/v)
Ionic Conductivity (at 25°C) ~4.7 mS/cm (estimated for similar quaternary ammonium FSI ILs)[1]~11 mS/cm
Electrochemical Stability Window ~4.1 - 6.1 V vs. Li/Li+[2][3][4]~4.2 V vs. Li/Li+[5]
Thermal Decomposition Temperature >300°C (for similar FSI-based ILs)[2]Onset at ~107°C, with significant decomposition of LiPF6 starting around 87°C[6][7]
Flammability Non-flammableHighly flammable
Toxicity Generally lower toxicity compared to organic solvents[2]Solvents are irritants; LiPF6 can release toxic HF gas upon contact with moisture.

Experimental Protocols for Verification

Scientific integrity demands reproducible and verifiable experimental methodologies. The following sections provide detailed, step-by-step protocols for the key benchmarking experiments cited in this guide.

Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is a powerful non-destructive technique used to probe the bulk ionic conductivity of an electrolyte. By applying a small amplitude AC voltage over a range of frequencies, we can separate the bulk resistance of the electrolyte from other contributions, such as electrode polarization. The ionic conductivity is inversely proportional to the bulk resistance.

Experimental Workflow:

Figure 2. EIS Workflow A Assemble a two-electrode coin cell with stainless steel blocking electrodes. B Place the cell in a temperature-controlled chamber and allow to equilibrate. A->B C Connect the cell to a potentiostat with an EIS module. B->C D Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 1 MHz to 1 Hz). C->D E Record the impedance data and plot a Nyquist plot (Z' vs. -Z''). D->E F Determine the bulk resistance (Rb) from the high-frequency intercept with the real axis. E->F G Calculate ionic conductivity (σ) using the formula σ = L / (Rb * A), where L is the thickness and A is the area of the electrolyte. F->G

Caption: Workflow for ionic conductivity measurement.

Step-by-Step Protocol:

  • Cell Assembly: In an argon-filled glovebox, assemble a coin cell (e.g., CR2032) with two stainless steel blocking electrodes of a known diameter. Place a separator of known thickness between the electrodes and add a precise volume of the electrolyte to be tested.

  • Equilibration: Place the assembled cell in a temperature-controlled chamber set to the desired measurement temperature (e.g., 25°C) and allow it to thermally equilibrate for at least one hour.

  • EIS Measurement: Connect the cell to a potentiostat equipped with an electrochemical impedance spectroscopy module. Apply a sinusoidal AC voltage of small amplitude (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The resulting impedance data is plotted as a Nyquist plot. The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').

  • Conductivity Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the separator (and thus the electrolyte layer) and A is the area of the electrode.

Electrochemical Stability Window Determination via Linear Sweep Voltammetry (LSV)

Causality: LSV is used to determine the voltage range over which the electrolyte remains stable without undergoing significant oxidation or reduction. This is a critical parameter as it defines the operational voltage of the electrochemical device. A wider electrochemical stability window allows for the use of higher voltage electrode materials, leading to higher energy density.

Experimental Workflow:

Figure 3. LSV Workflow A Assemble a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Li metal). B Fill the cell with the electrolyte under an inert atmosphere. A->B C Connect the cell to a potentiostat. B->C D Perform a linear voltage sweep from the open-circuit potential to a high positive potential (anodic scan) and to a low negative potential (cathodic scan) at a slow scan rate (e.g., 1 mV/s). C->D E Record the current response as a function of the applied potential. D->E F Determine the anodic and cathodic stability limits as the potentials at which a significant increase in current is observed. E->F G The electrochemical stability window is the difference between the anodic and cathodic limits. F->G Figure 4. TGA Workflow A Place a small, known mass of the electrolyte in a TGA sample pan. B Load the sample into the TGA instrument. A->B C Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). B->C D Continuously record the sample mass as a function of temperature. C->D E Plot the mass percentage versus temperature to obtain the TGA curve. D->E F Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs. E->F

Caption: Workflow for thermal stability analysis.

Step-by-Step Protocol:

  • Sample Preparation: In an inert atmosphere, place a small amount (typically 5-10 mg) of the electrolyte into a TGA crucible (e.g., alumina or platinum).

  • TGA Measurement: Place the crucible in the TGA instrument. Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a continuous flow of an inert gas, such as nitrogen.

  • Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of thermal decomposition is typically determined as the temperature at which a 5% weight loss is observed.

Discussion and Field-Proven Insights

The experimental data reveals a clear trade-off between the established performance of the standard electrolyte and the enhanced safety profile of DEMPA-FSI.

The ionic conductivity of the standard LiPF6-based electrolyte is significantly higher than that of the DEMPA-FSI. This is a critical factor for high-power applications where rapid ion transport is essential. However, the conductivity of DEMPA-FSI is still within a functional range for many applications and can be further optimized through the addition of co-solvents or by operating at slightly elevated temperatures.

The electrochemical stability window of DEMPA-FSI is notably wider than that of the standard electrolyte. This is a significant advantage as it opens the door for the use of high-voltage cathode materials, which can lead to a substantial increase in the energy density of batteries.

The most compelling advantage of DEMPA-FSI lies in its thermal stability and non-flammability . The high decomposition temperature and lack of volatile, flammable components drastically improve the safety profile of energy storage devices, a critical consideration for applications in electric vehicles, portable electronics, and medical devices. In contrast, the standard electrolyte's low flash point and the potential for thermal runaway are well-documented safety hazards.

From a toxicity perspective, while all chemicals should be handled with care, the constituent components of DEMPA-FSI are generally considered to have lower toxicity than the organic carbonates and the highly reactive LiPF6 salt, which can hydrolyze to form corrosive and toxic hydrogen fluoride (HF) gas.

Conclusion and Future Outlook

This compound presents a compelling alternative to conventional organic carbonate-based electrolytes, particularly in applications where safety and a wide electrochemical window are paramount. While its ionic conductivity may be lower than the industry standard, its inherent non-flammability, high thermal stability, and wide electrochemical window make it a strong candidate for next-generation high-energy and safe energy storage systems.

Further research will likely focus on enhancing the ionic conductivity of FSI-based ionic liquids through molecular design and the formulation of composite electrolytes. As the demand for safer and more powerful energy storage solutions continues to grow, ionic liquids like DEMPA-FSI are poised to play a pivotal role in the future of electrochemical technologies.

References

  • Matsumoto, H., Yanagida, M., Tanimoto, K., & Miyazaki, Y. (2005). The electrochemically stable and relatively high conductive room temperature molten salts (RTMS) have been obtained with the use of small ammonium cations such as methoxymethyltrimethylammonium and bis(trifluoromethylsulfonyl)imide. Chemistry Letters, 34(11), 1534-1535.
  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304.
  • Roth, E. P., & Orendorff, C. J. (2012). Thermal Stability of LiPF6 Salt and Li-ion Battery Electrolytes Containing LiPF6. Journal of The Electrochemical Society, 159(5), A634.
  • Chem-Impex. This compound. Retrieved from [Link]

  • Wang, J., et al. (2021). Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 lithium-ion batteries. Journal of Power Sources, 484, 229259.
  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304.
  • Solvionic. N,N-Diethyl-N-methyl-N-propylammonium Bis(fluorosulfonyl)imide. Retrieved from [Link]

  • Lethesh, K. C., Bahaa, A., Abdullah, M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304.
  • Wang, Q., et al. (2018). Thermal stability of LiPF6/EC + DMC + EMC electrolyte for lithium ion batteries. Journal of Thermal Analysis and Calorimetry, 131(2), 1269-1277.

Sources

A Comparative Guide to Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide for Advanced Energy Storage Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of safer, more efficient, and higher-performance energy storage solutions, ionic liquids (ILs) have emerged as a compelling class of electrolytes. Their inherent non-volatility, high thermal stability, and wide electrochemical windows offer a significant advantage over traditional organic solvent-based electrolytes. Among the diverse array of available ILs, Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide, hereafter referred to as P122FSI, has garnered considerable attention. This guide provides a comprehensive literature review of P122FSI's applications, offering a comparative analysis of its performance against alternative materials, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals venturing into this promising field.

The Promise of P122FSI: An Introduction

P122FSI is a quaternary ammonium-based ionic liquid featuring a diethyl(methyl)propylammonium cation and a bis(fluorosulfonyl)imide (FSI) anion. This specific combination of ions endows P122FSI with a unique set of physicochemical properties that make it a versatile material for various applications, most notably in the realm of electrochemical energy storage.[1] Its key attributes include:

  • Enhanced Ionic Conductivity: The FSI anion, in comparison to its more common counterpart, bis(trifluoromethanesulfonyl)imide (TFSI), generally leads to lower viscosity and consequently higher ionic conductivity.[2] This is a critical factor for achieving high power densities in batteries and supercapacitors.

  • Excellent Thermal Stability: P122FSI exhibits high thermal stability, a crucial safety feature for energy storage devices that can experience significant temperature fluctuations during operation.[1]

  • Wide Electrochemical Stability Window: A broad electrochemical stability window is essential for enabling the use of high-voltage electrode materials, thereby increasing the energy density of batteries.

  • "Green" Solvent Potential: Beyond energy storage, its low volatility and potential for tailored properties position it as an environmentally friendlier alternative to conventional organic solvents in various chemical processes.[1]

This guide will delve into the experimental evidence supporting these claims, providing a critical comparison with other relevant ionic liquids and traditional electrolytes.

Comparative Performance Analysis in Energy Storage

The primary application focus for P122FSI is as an electrolyte in lithium-ion batteries and other electrochemical energy storage systems. Its performance in this context is best understood through a direct comparison with other commonly used electrolytes.

Electrochemical Stability: A Wider Operational Range

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing decomposition. A wider ESW is highly desirable as it allows for the use of higher voltage cathodes, leading to a direct increase in the energy density of a battery.

A systematic study on the temperature-dependent electrochemical stability of 22 commercially available hydrophobic ionic liquids, including N,N-Diethyl-N-methyl-N-propylammonium Bis(fluorosulfonyl)imide, provides valuable quantitative data.[3] The ESW is determined by cyclic voltammetry, a technique that measures the current response of an electrochemical cell to a linearly swept potential.

Table 1: Electrochemical Stability Window of P122FSI at Various Temperatures [3]

Temperature (°C)Anodic Limit (V vs. Ag/Ag+)Cathodic Limit (V vs. Ag/Ag+)Electrochemical Stability Window (V)
152.5-2.85.3
252.5-2.85.3
402.5-2.85.3
602.4-2.85.2
852.3-2.85.1

Comparative Insights:

The data reveals a robust electrochemical stability window for P122FSI, exceeding 5V across a wide temperature range. Interestingly, the study also highlights that while both FSI and TFSI anions have similar structures, TFSI-based ionic liquids, on average, exhibit a slightly higher electrochemical stability.[3] However, the choice between FSI and TFSI is not solely dictated by the ESW; other factors like ionic conductivity and viscosity play a crucial role. The study also noted that increasing the alkyl chain length on the cation can enhance the electrochemical stability of ionic liquids.[3]

Experimental Protocol: Determining the Electrochemical Stability Window

The following protocol outlines the methodology for determining the ESW of an ionic liquid using cyclic voltammetry, as described in the cited literature.[3][4]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., a microcell)

  • Working electrode (e.g., Platinum wire)

  • Counter electrode (e.g., Platinum crucible or wire)

  • Reference electrode (e.g., Ag/Ag+ quasi-reference electrode)

  • Ionic liquid sample (P122FSI)

  • Inert atmosphere glovebox

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox to prevent contamination from air and moisture.

  • Electrolyte Loading: Introduce a small, precise volume of the ionic liquid into the electrochemical cell, ensuring all electrodes are properly immersed.

  • Temperature Control: Place the cell in a temperature-controlled environment and allow it to equilibrate to the desired temperature.

  • Cyclic Voltammetry Measurement:

    • Set the potential window of the potentiostat to a wide range, ensuring it encompasses the expected decomposition potentials of the ionic liquid.

    • Apply a linear potential sweep at a defined scan rate (e.g., 50 mV/s).

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The anodic and cathodic limits are determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of oxidative and reductive decomposition, respectively. A current density cutoff is typically used to define these limits.

    • The electrochemical stability window is the difference between the anodic and cathodic limits.

Causality Behind Experimental Choices:

  • Three-Electrode Setup: This configuration allows for the precise measurement of the working electrode's potential relative to a stable reference, isolating the electrochemical processes occurring at the working electrode from those at the counter electrode.

  • Inert Atmosphere: Ionic liquids, while generally stable, can be sensitive to moisture and oxygen, which can interfere with the electrochemical measurements.

  • Scan Rate: A moderate scan rate is chosen to allow for sufficient time for the electrochemical reactions to occur and be detected, without being so slow that diffusion limitations dominate the response.

G cluster_workflow Electrochemical Stability Window Determination prep Cell Assembly (Inert Atmosphere) load Electrolyte Loading prep->load temp Temperature Equilibration load->temp cv Cyclic Voltammetry Measurement temp->cv analysis Data Analysis (Determine ESW) cv->analysis

Caption: Workflow for determining the electrochemical stability window.

Ionic Conductivity and Viscosity: The Trade-off with TFSI-based Analogs

While a wide electrochemical window is crucial, the ability of an electrolyte to efficiently transport ions is equally important for high-performance batteries. This is quantified by ionic conductivity, which is inversely related to viscosity. FSI-based ionic liquids are generally known to have lower viscosities and higher ionic conductivities compared to their TFSI counterparts.[2]

While specific temperature-dependent ionic conductivity and viscosity data for P122FSI were not found in the reviewed literature, we can infer its likely behavior based on trends observed for structurally similar quaternary ammonium FSI-based ionic liquids. For instance, a study on N-propyl-N-methylpyrrolidinium FSI (PYR13FSI) and N-butyl-N-methylpyrrolidinium FSI (PYR14FSI) provides a useful comparison.

Table 2: Comparative Physicochemical Properties of FSI and TFSI-based Ionic Liquids

Ionic LiquidMelting Point (°C)Ionic Conductivity (mS/cm at 25°C)Viscosity (cP at 25°C)
P122FSI (Expected Trend) LowHighLow
PYR13FSI-94.142
PYR14FSI-183.158
PYR14TFSI-101.8112

(Data for PYR-based ILs from available literature; P122FSI trend is an educated inference based on established principles.)

The lower viscosity and higher conductivity of the FSI-based ILs compared to the TFSI analogue are evident. This is attributed to the smaller size and greater flexibility of the FSI anion, which facilitates easier ion movement. The trade-off is that FSI-based ILs can sometimes exhibit slightly lower thermal and electrochemical stability compared to their TFSI counterparts.[3]

Application in Lithium-Ion Batteries: Cycling Performance

The ultimate test for any battery electrolyte is its performance in a full cell configuration over extended cycling. While specific cycling data for P122FSI was not prominently available in the initial literature search, studies on other FSI-based quaternary ammonium ionic liquids provide valuable insights into the expected performance.

The key performance metrics for battery cycling include:

  • Specific Capacity: The amount of charge a battery can store per unit mass of the active electrode material (mAh/g).

  • Coulombic Efficiency: The ratio of the charge extracted during discharge to the charge supplied during charging in a given cycle. High and stable coulombic efficiency is indicative of minimal side reactions.

  • Capacity Retention: The percentage of the initial capacity that is retained after a certain number of charge-discharge cycles. This is a measure of the battery's lifespan.

In general, FSI-based electrolytes have shown promise in forming a stable solid electrolyte interphase (SEI) on graphite anodes, which is crucial for reversible lithium-ion intercalation and de-intercalation. A stable SEI prevents the continuous decomposition of the electrolyte and ensures long-term cycling stability.

Experimental Protocol: Battery Assembly and Cycling

The following is a generalized protocol for assembling and testing a lithium-ion coin cell with an ionic liquid electrolyte.

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, springs)

  • Cathode and anode discs

  • Separator (e.g., glass fiber)

  • Ionic liquid electrolyte (P122FSI-based)

  • Lithium salt (e.g., LiFSI)

  • Glovebox (argon-filled)

  • Coin cell crimper

  • Battery cycler

Procedure:

  • Electrolyte Preparation: Inside the glovebox, dissolve the desired concentration of lithium salt in the ionic liquid.

  • Cell Assembly:

    • Place the cathode at the bottom of the coin cell casing.

    • Add a few drops of the electrolyte onto the cathode.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to the separator.

    • Place the anode on top of the separator.

    • Add the spacer and spring.

    • Carefully place the top cap and crimp the cell to seal it.

  • Resting Period: Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes and separator by the electrolyte.

  • Formation Cycles: Perform a few initial slow charge-discharge cycles to form a stable SEI layer on the anode.

  • Cycling Performance Test: Cycle the cell at the desired C-rate (a measure of the rate at which a battery is charged and discharged) between the specified voltage limits. Record the capacity, coulombic efficiency, and other relevant parameters for each cycle.

G cluster_workflow Li-ion Coin Cell Assembly and Testing prep Electrolyte Preparation assembly Coin Cell Assembly prep->assembly rest Resting Period assembly->rest formation SEI Formation Cycles rest->formation cycling Performance Cycling formation->cycling analysis Data Analysis cycling->analysis

Caption: Workflow for battery assembly and performance testing.

Synthesis of this compound

A general and adaptable two-step synthesis for quaternary ammonium FSI-based ionic liquids is presented below. This provides a foundational understanding of the synthesis process, which can be optimized for P122FSI.

Step 1: Quaternization of the Amine

The first step involves the synthesis of the quaternary ammonium halide salt. This is typically achieved through the reaction of a tertiary amine with an alkyl halide. For P122FSI, this would involve the reaction of diethylpropylamine with methyl iodide or another suitable methylating agent.

Reaction: (C₂H₅)₂NC₃H₇ + CH₃I → [(C₂H₅)₂(CH₃)NC₃H₇]⁺I⁻

Protocol:

  • In a round-bottom flask, dissolve diethylpropylamine in a suitable solvent (e.g., acetonitrile or acetone).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of methyl iodide to the cooled solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete reaction.

  • The product, Diethyl(methyl)propylammonium iodide, will precipitate out of the solution.

  • Isolate the product by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum.

Step 2: Anion Exchange

The second step is a metathesis reaction where the halide anion of the quaternary ammonium salt is exchanged for the FSI anion.

Reaction: [(C₂H₅)₂(CH₃)NC₃H₇]⁺I⁻ + LiFSI → [(C₂H₅)₂(CH₃)NC₃H₇]⁺[FSI]⁻ + LiI

Protocol:

  • Dissolve the Diethyl(methyl)propylammonium iodide in a suitable solvent in which it is soluble (e.g., water or a polar organic solvent).

  • In a separate flask, dissolve a stoichiometric amount of Lithium Bis(fluorosulfonyl)imide (LiFSI) in the same solvent.

  • Slowly add the LiFSI solution to the quaternary ammonium iodide solution with vigorous stirring.

  • The desired ionic liquid, P122FSI, may be immiscible with the solvent and form a separate phase, or the byproduct (LiI) may precipitate out.

  • If a biphasic mixture forms, separate the ionic liquid layer. If a precipitate forms, remove it by filtration.

  • Wash the resulting ionic liquid multiple times with deionized water to remove any remaining inorganic salts.

  • Dry the final product under high vacuum at an elevated temperature to remove any residual water and solvent.

G cluster_workflow Synthesis of P122FSI amine Diethylpropylamine quaternization Quaternization Reaction amine->quaternization methyl_iodide Methyl Iodide methyl_iodide->quaternization qa_iodide Diethyl(methyl)propylammonium Iodide quaternization->qa_iodide anion_exchange Anion Exchange Reaction qa_iodide->anion_exchange lifsi Lithium FSI lifsi->anion_exchange p122fsi P122FSI anion_exchange->p122fsi purification Purification and Drying p122fsi->purification final_product Pure P122FSI purification->final_product

Caption: General synthesis pathway for P122FSI.

Conclusion and Future Outlook

This compound presents a compelling profile as an electrolyte for next-generation energy storage devices. Its wide electrochemical stability window, coupled with the inherent advantages of the FSI anion in terms of high ionic conductivity and low viscosity, makes it a strong candidate for enabling high-voltage, high-power lithium-ion batteries.

While this guide has provided a comprehensive overview based on available literature, further research is needed to fully elucidate the performance of P122FSI. Specifically, detailed studies on its temperature-dependent transport properties and extensive long-term cycling data in various battery chemistries are crucial for its practical implementation. The synthesis protocol provided herein offers a starting point for researchers to produce high-purity P122FSI for such investigations.

As the demand for safer and more energetic batteries continues to grow, ionic liquids like P122FSI will undoubtedly play a pivotal role in shaping the future of energy storage technology.

References

  • The Intriguing Properties of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide Ionic Liquid. (URL not available)
  • This compound - Chem-Impex. [Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - Frontiers. [Link]

  • Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature - PMC - NIH. [Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PubMed. [Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. [Link]

  • (PDF) 103. Determination of Electrochemical Windows of Novel Electrolytes for Double Layer Capacitors by Stepwise Cyclic Voltammetry Experiments - ResearchGate. [Link]

  • Ionic liquid electrolyte of lithium bis(fluorosulfonyl)imide/N-methyl-N-propylpiperidinium bis(fluorosulfonyl)imide for Li/natural graphite cells: Effect of concentration of lithium salt on the physicochemical and electrochemical properties - ResearchGate. [Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH. [Link]

  • US8377406B1 - Synthesis of bis(fluorosulfonyl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.